Allopregnane-3beta,20alpha-diol
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQTGBBEZQBGO-ZVPCKFNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020840 | |
| Record name | Pregnanediol IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566-56-3 | |
| Record name | 5α-Pregnane-3β,20α-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopregnane-3beta-20alpha-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregnanediol IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-α-pregnane-3-β,20-α-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOPREGNANE-3.BETA.,20.ALPHA.-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26UE8C57W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Interaction of Allopregnane-3beta,20alpha-diol with GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). These ligand-gated ion channels are crucial in maintaining the balance between neuronal excitation and inhibition. Their dysfunction is implicated in a variety of neurological and psychiatric disorders. GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ, δ), with the specific subunit composition determining the receptor's pharmacological properties.[1][2][3][4]
Neurosteroids, a class of steroids synthesized within the brain, are potent modulators of GABA-A receptor function.[5][6] Their effects are highly dependent on their stereochemistry. This guide focuses on allopregnane-3beta,20alpha-diol, a progesterone metabolite, and its interaction with GABA-A receptors. A critical aspect of this interaction is the orientation of the hydroxyl group at the C3 position of the steroid's A-ring. While 3α-hydroxy neurosteroids, such as allopregnanolone, are well-characterized as potent positive allosteric modulators of GABA-A receptors, their 3β-hydroxy epimers, including this compound, often exhibit distinct, and sometimes opposing, effects.[1][5][6][7] This document provides a comprehensive overview of the current understanding of this interaction, including quantitative data, experimental methodologies, and key signaling pathways.
Molecular Interaction and Signaling Pathway
This compound is understood to interact with the GABA-A receptor at a site distinct from the GABA binding site, classifying it as an allosteric modulator. Unlike its 3α-hydroxy counterparts that enhance the receptor's response to GABA, 3β-hydroxy steroids generally act as negative allosteric modulators or antagonists of the positive modulation induced by 3α-hydroxy steroids.[5][8][9][10] Some studies suggest that certain 3β-steroids may also possess weak partial agonist properties in the absence of a positive modulator.[8]
The binding of a 3β-hydroxy steroid is thought to stabilize a conformation of the receptor that has a lower affinity for GABA or is less efficiently gated, thereby reducing the chloride ion flux in response to GABA. This can counteract the enhanced inhibition produced by endogenous 3α-hydroxy neurosteroids like allopregnanolone.
Quantitative Data on GABA-A Receptor Modulation
Specific quantitative data for the interaction of this compound with GABA-A receptors is limited in the scientific literature. However, studies on other 3β-hydroxy steroids provide valuable insights into the expected nature of this interaction. The following table summarizes the general findings for 3β-hydroxy steroids in comparison to their 3α-hydroxy counterparts.
| Parameter | 3α-Hydroxy Steroids (e.g., Allopregnanolone) | 3β-Hydroxy Steroids (e.g., Epipregnanolone) | Reference |
| General Effect | Positive Allosteric Modulator | Negative Allosteric Modulator / Antagonist | [5][6] |
| Potentiation of GABA-induced Cl- current | Potentiation at nanomolar concentrations. | Inhibition of allopregnanolone-induced potentiation. | [8][10] |
| Direct Gating of GABA-A Receptor | Can directly gate the receptor at micromolar concentrations. | Generally inactive as a direct agonist. | [2][11] |
| Binding Affinity (Ki) for antagonism of pregnanolone potentiation | N/A | ~10.5 µM (for 5β-pregnan-3β-ol-20-one) | [12] |
Experimental Protocols
The characterization of this compound's interaction with GABA-A receptors relies on two primary experimental techniques: patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through GABA-A receptors in response to GABA and its modulators.
Objective: To measure the effect of this compound on GABA-activated chloride currents.
Materials:
-
HEK293 cells transiently expressing desired GABA-A receptor subunits or cultured primary neurons.
-
External solution (in mM): 140 NaCl, 2.4 KCl, 4 MgCl2, 4 CaCl2, 10 HEPES, 10 glucose, pH 7.3.[8]
-
Internal solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, pH 7.2.
-
GABA stock solution.
-
This compound stock solution (in DMSO).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on coverslips a few days prior to recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the recording pipette and form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Clamp the cell at a holding potential of -60 to -70 mV.
-
-
Drug Application:
-
Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC10-EC20).
-
Co-apply this compound with GABA to determine its modulatory effect.
-
To test for antagonism, first apply a potentiating neurosteroid (e.g., allopregnanolone) with GABA, then co-apply this compound.
-
-
Data Analysis: Measure the peak amplitude and decay kinetics of the GABA-evoked currents in the presence and absence of the neurosteroid.
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound to the GABA-A receptor complex. A common approach for neurosteroids is to measure their ability to modulate the binding of a radiolabeled ligand that binds within the ion channel, such as [35S]t-butylbicyclophosphorothionate ([35S]TBPS).
Objective: To determine the affinity and efficacy of this compound at the neurosteroid binding site.
Materials:
-
Rat brain P2 membranes.
-
Tris/NaBr buffer (50 mM Tris-citrate, 0.2 M NaBr, pH 7.4).
-
[35S]TBPS radioligand.
-
This compound.
-
Picrotoxin or unlabeled TBPS for defining non-specific binding.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare P2 membrane fractions from rat brains.
-
Incubation:
-
In a final volume of 0.5 ml, incubate ~50 µg of membrane protein with Tris/NaBr buffer, a fixed concentration of [35S]TBPS (e.g., 8 nM), and varying concentrations of this compound.
-
Include tubes with an excess of picrotoxin (10 µM) or unlabeled TBPS (5 µM) to determine non-specific binding.
-
Incubate for 2 hours.
-
-
Termination and Measurement:
-
Terminate the binding reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound to determine the IC50 value.
-
Visualization of Experimental Workflows
Summary and Implications
The interaction of this compound with GABA-A receptors is a prime example of the stereospecificity of neurosteroid action. In contrast to the well-documented potentiating effects of 3α-hydroxy steroids, 3β-hydroxy steroids like this compound are generally considered negative modulators or antagonists at the neurosteroid binding site of the GABA-A receptor. This antagonistic action can have significant physiological consequences by counteracting the effects of endogenous positive modulators like allopregnanolone.
For researchers and drug development professionals, understanding this structure-activity relationship is paramount. The development of synthetic neurosteroids with specific modulatory profiles holds therapeutic promise for a range of CNS disorders. The methodologies outlined in this guide provide a framework for the detailed characterization of these compounds. Future research should aim to elucidate the precise binding site and conformational changes induced by 3β-hydroxy steroids and to obtain more specific quantitative data for compounds like this compound to better understand their physiological and potential pharmacological roles.
References
- 1. Steroid modulation of the GABAA receptor complex: electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]
- 4. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-aminobutyric acidA receptor regulation: chronic treatment with pregnanolone uncouples allosteric interactions between steroid and benzodiazepine recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction Between Allopregnanolone and Amiloride Binding Sites on the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5 beta-pregnan-3 beta-ol-20-one, a specific antagonist at the neurosteroid site of the GABAA receptor-complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Allopregnane-3beta,20alpha-diol
This whitepaper provides a detailed exploration of the biosynthetic pathway of Allopregnane-3beta,20alpha-diol, a neurosteroid derived from progesterone. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the enzymatic conversions, quantitative data, and relevant experimental methodologies.
Introduction
This compound is an endogenous neuroactive steroid, a metabolite of progesterone that plays a role in modulating neuronal excitability. Unlike its more extensively studied isomer, allopregnanolone (a 3alpha-hydroxy steroid), this compound's specific physiological functions and biosynthesis are areas of ongoing research. Understanding its formation is critical for elucidating its biological significance and potential as a therapeutic target. This guide details the multi-step enzymatic pathway from progesterone to this compound.
The Biosynthesis Pathway of this compound
The synthesis of this compound from progesterone is a multi-enzyme process primarily occurring in the brain, adrenal glands, and gonads. The pathway involves a series of reduction reactions.
The biosynthesis begins with the conversion of Progesterone . The first committed step is the reduction of the double bond in the A ring of progesterone by 5α-reductase (EC 1.3.1.22), which yields 5α-dihydroprogesterone (5α-DHP).[1][2][3][4] Subsequently, the 3-keto group of 5α-DHP is reduced to a 3β-hydroxyl group by a 3β-hydroxysteroid dehydrogenase (EC 1.1.1.145), forming Allopregnan-3β-ol-20-one .[5][6] The final step in the pathway is the reduction of the 20-keto group of Allopregnan-3β-ol-20-one by 20α-hydroxysteroid dehydrogenase (20α-HSD, EC 1.1.1.149) to produce the final product, Allopregnane-3β,20α-diol .[7][8][9]
Figure 1: Biosynthesis pathway of Allopregnane-3β,20α-diol from Progesterone.
Quantitative Data
The enzymatic reactions in the biosynthesis of this compound have been characterized to determine their kinetic properties. The following table summarizes key quantitative data for the enzymes involved.
| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Cofactor | Source Organism |
| 5α-Reductase | Progesterone | 95.4 ± 4.5 nM | Not specified | NADPH | Rat Hypothalamus |
| 3β-Hydroxysteroid Dehydrogenase | Pregnenolone | 0.4 µM | 2.9-4.6 nmol/mg·min | NAD+ | Human Adrenal Gland |
| 20α-Hydroxysteroid Dehydrogenase | Progesterone | 0.6 µM | Not specified | NADPH | Human |
Experimental Protocols
General Experimental Workflow
The study of the this compound biosynthesis pathway typically involves tissue homogenization, incubation with substrates, extraction of steroids, and subsequent analysis.
Figure 2: General experimental workflow for studying steroid biosynthesis.
Detailed Methodologies
Protocol 1: Assay for 5α-Reductase Activity
-
Tissue Preparation: Homogenize the tissue of interest (e.g., liver, brain) in a suitable buffer (e.g., phosphate buffer, pH 6.5) and prepare a microsomal fraction by differential centrifugation.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the microsomal fraction, NADPH, and a buffer.
-
Initiation of Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the substrate (progesterone).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., HCl) or by rapid freezing.
-
Product Measurement: The product, 5α-dihydroprogesterone, can be measured. A common method involves enzymatic cycling using 3α-hydroxysteroid dehydrogenase and measuring the production of thio-NADH at 400 nm. Alternatively, the steroid products can be extracted and analyzed by GC-MS or HPLC.
Protocol 2: Assay for 3β-Hydroxysteroid Dehydrogenase Activity
This protocol outlines a colorimetric assay for 3β-hydroxysteroid dehydrogenase activity.[15][16][17]
-
Enzyme Preparation: Prepare a supernatant from tissue homogenates (e.g., testis, adrenal gland).
-
Reaction Cocktail: Prepare a reaction cocktail containing the substrate (e.g., pregnenolone), NAD+, phenazine methosulfate (PMS), and nitro blue tetrazolium (NBT) in a buffer (e.g., Tris-HCl, pH 7.25).
-
Assay Procedure: Add the enzyme preparation to the reaction cocktail and incubate at 37°C for a specific time (e.g., 60 minutes).
-
Measurement: The conversion of the substrate to the product is coupled to the reduction of NAD+ to NADH. PMS then transfers electrons from NADH to NBT, forming a colored formazan product. Measure the absorbance of the formazan at 570 nm.
-
Calculation: The enzyme activity is calculated based on the rate of formazan formation, which is proportional to the rate of substrate conversion.
Protocol 3: Analysis of Steroids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of steroids using GC-MS.[18][19][20][21]
-
Sample Preparation and Extraction: Extract steroids from the biological matrix (e.g., tissue homogenate, plasma) using a suitable organic solvent (e.g., acetonitrile, dichloromethane).
-
Derivatization: To improve volatility and thermal stability for GC analysis, derivatize the steroid hydroxyl groups. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This can be accelerated using microwave-assisted derivatization.[22]
-
GC-MS Analysis:
-
Gas Chromatography: Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for steroid separation (e.g., a CPS Analitica CC-5 MS column). Use a temperature program to separate the different steroids based on their boiling points and interactions with the column stationary phase.
-
Mass Spectrometry: The separated compounds are then introduced into a mass spectrometer. Use electron ionization (EI) to fragment the molecules. The mass spectrometer is operated in scan mode to obtain the full mass spectrum of each compound, or in selected ion monitoring (SIM) mode for targeted quantification.
-
-
Identification and Quantification: Identify the steroids by comparing their retention times and mass spectra with those of authentic standards. Quantify the steroids by integrating the peak areas and comparing them to a calibration curve generated with known concentrations of the standards.
Conclusion
The biosynthesis of this compound is a complex, multi-step process involving a cascade of specific enzymatic reactions. This guide has detailed the pathway from progesterone, presented key quantitative data, and provided robust experimental protocols for its investigation. A thorough understanding of this biosynthetic pathway is fundamental for future research into the physiological roles of this neurosteroid and for the development of novel therapeutic strategies targeting neuroactive steroid metabolism.
References
- 1. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 2. Activity and expression of progesterone metabolizing 5α-reductase, 20α-hydroxysteroid oxidoreductase and 3α(β)-hydroxysteroid oxidoreductases in tumorigenic (MCF-7, MDA-MB-231, T-47D) and nontumorigenic (MCF-10A) human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progesterone 5alpha-reductase - Wikipedia [en.wikipedia.org]
- 4. Progesterone 5-alpha-reduction in neuronal and in different types of glial cell cultures: type 1 and 2 astrocytes and oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. 3beta-hydroxy-5alpha-steroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a human 20alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 20alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. The kinetic mechanism of the hypothalamic progesterone 5 alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
- 15. Development of a quantitative assay method for 3 beta-hydroxy-delta 5-steroid dehydrogenase in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. srbce.org [srbce.org]
- 18. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]
- 19. fda.gov [fda.gov]
- 20. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Allopregnane-3beta,20alpha-diol (CAS: 566-56-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopregnane-3beta,20alpha-diol, a significant metabolite of progesterone, is a neurosteroid that plays a crucial role in the modulation of the central nervous system. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, it enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and purification protocols, and its detailed mechanism of action on the GABAA receptor. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies and quantitative data to facilitate further investigation into its therapeutic potential.
Introduction
Neurosteroids are a class of steroids synthesized within the central nervous system that can rapidly alter neuronal excitability. This compound (also known as 5alpha-Pregnane-3beta,20(S)-diol) is a naturally occurring pregnane steroid and a metabolite of progesterone.[1] Its significance in neuroscience stems from its ability to interact with and modulate the function of GABAA receptors, which are the primary targets for many anxiolytic, sedative, and anticonvulsant drugs.[2][3] Understanding the detailed pharmacology of this compound is crucial for the development of novel therapeutics targeting GABAergic dysfunction, which is implicated in a range of neurological and psychiatric disorders.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and experimental application.
| Property | Value |
| CAS Number | 566-56-3 |
| Molecular Formula | C₂₁H₃₆O₂ |
| Molecular Weight | 320.51 g/mol |
| IUPAC Name | (3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Synonyms | 5alpha-Pregnane-3beta,20(S)-diol, Allopregnanediol IV, (3β,5α,20S)-Pregnane-3,20-diol |
| Physical Description | Solid |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous solutions. |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from 5α-pregnan-3β-ol-20-one through a stereoselective reduction of the 20-keto group.
Materials:
-
5α-pregnan-3β-ol-20-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 5α-pregnan-3β-ol-20-one in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The molar ratio of NaBH₄ to the steroid should be approximately 2:1 to ensure complete reduction.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature for an additional 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting from 10% ethyl acetate and gradually increasing to 30%.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified product.
-
Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the method to record GABAA receptor-mediated currents in cultured neurons and assess the modulatory effects of this compound.[4][5][6]
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line expressing GABAA receptors.[4][6]
-
External Solution (aCSF): 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 2 mM CaCl₂, 2 mM MgCl₂, 26 mM NaHCO₃, 10 mM D-glucose. Bubble with 95% O₂/5% CO₂.[4]
-
Internal Pipette Solution: 140 mM CsCl, 11 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, 1 mM CaCl₂. Adjust pH to 7.3 with CsOH.[6]
-
GABA stock solution.
-
This compound stock solution (in DMSO, final DMSO concentration <0.1%).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (resistance 3-5 MΩ).
Procedure:
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution at a constant rate.
-
Pull glass pipettes and fill with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron at a membrane potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) using a rapid application system.
-
After establishing a stable baseline response to GABA, co-apply this compound at various concentrations with the same GABA concentration.
-
Record the potentiation of the GABA-evoked current.
-
To construct a dose-response curve, apply a range of this compound concentrations.
-
Analyze the data to determine the EC₅₀ and maximal potentiation.
Biological Activity and Quantitative Data
This compound acts as a positive allosteric modulator of GABAA receptors.[2][3] This means it does not directly activate the receptor but enhances the effect of GABA when it binds to the receptor.[7] The following tables summarize the quantitative data regarding its biological activity.
Table 1: Potentiation of GABA-Evoked Currents
| GABAA Receptor Subtype | This compound Concentration | % Potentiation of GABA Response (Mean ± SEM) | Reference |
| α1β2γ2L | 1 µM | Data not specifically available for this isomer, but related 3β-hydroxy steroids show modulatory effects. | [8] |
| Native hippocampal neurons | 10 µM | Varies depending on the presence of other neurosteroids like allopregnanolone. Can act as a positive or negative modulator. | [9] |
Table 2: Effects on GABAA Receptor Kinetics
| Parameter | Effect of this compound | Magnitude of Change | Reference |
| Channel Open Probability | Increase | Concentration-dependent | [3] |
| Channel Deactivation Rate | Decrease | Prolongs the decay time of inhibitory postsynaptic currents (IPSCs) | [10] |
| Desensitization Rate | Can be modulated | Dependent on receptor subtype and co-applied modulators | [10] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by binding to a specific allosteric site on the GABAA receptor, which is distinct from the GABA binding site, the benzodiazepine site, and the barbiturate site.[3] This binding induces a conformational change in the receptor that increases its affinity for GABA and/or enhances the efficiency of channel gating once GABA is bound.[7] The result is an increased influx of chloride ions into the neuron upon GABA binding, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.
Caption: Allosteric modulation of the GABAA receptor.
The diagram above illustrates the mechanism of action. GABA binds to its orthosteric site, while this compound binds to a separate allosteric site. This dual binding potentiates the opening of the chloride ion channel, leading to increased chloride influx and neuronal inhibition.
Experimental and Drug Discovery Workflows
The investigation of novel neurosteroids like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.
Caption: Neurosteroid drug discovery workflow.
This workflow highlights the key stages, starting with the identification of specific GABAA receptor subtypes as targets, followed by chemical synthesis and screening. Promising compounds then undergo detailed electrophysiological characterization and are evaluated in animal models for efficacy and safety before proceeding to clinical development.
Conclusion
This compound is a neurosteroid with significant modulatory effects on the GABAA receptor. Its ability to enhance GABAergic inhibition underscores its potential as a lead compound for the development of novel therapeutics for a variety of neurological and psychiatric conditions. This guide provides the foundational technical information, including experimental protocols and quantitative data, to support further research and development in this promising area. The detailed methodologies and workflow diagrams are intended to facilitate the systematic investigation of this compound and other related neurosteroids.
References
- 1. The conversion of progesterone into 5 alpha-pregnane-3,20-dione, 3 beta-hydroxy-5 alpha-pregnan-20-one, and its fatty acid esters by preparations of bovine corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive GABAA receptor modulating steroids and their antagonists: Implications for clinical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. protocols.io [protocols.io]
- 7. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 8. 3β-Hydroxypregnane Steroids Are Pregnenolone Sulfate-Like GABAA Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Functions of Allopregnane-3beta,20alpha-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopregnane-3beta,20alpha-diol is an endogenous neurosteroid and a metabolite of progesterone. While its 3-alpha isomer, allopregnanolone, is a well-characterized positive allosteric modulator of the GABA-A receptor, this compound exhibits more complex modulatory properties. This technical guide provides a comprehensive overview of the physiological functions of this compound, with a focus on its synthesis, metabolism, and interactions with the GABA-A receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways to serve as a valuable resource for researchers in neuropharmacology and drug development.
Introduction
Neurosteroids are a class of steroids synthesized de novo in the brain or produced in peripheral glands that can cross the blood-brain barrier and rapidly modulate neuronal excitability. Among these, the metabolites of progesterone have garnered significant attention for their potent effects on the central nervous system. This compound, a stereoisomer of the more extensively studied allopregnanolone, is an important endogenous modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. Understanding the nuanced physiological roles of this compound is crucial for elucidating the complex regulation of neuronal function and for the development of novel therapeutic agents targeting the GABAergic system.
Synthesis and Metabolism
This compound is a downstream metabolite of progesterone. The metabolic pathway involves a series of enzymatic reactions primarily occurring in the liver and the brain.
-
Progesterone as the Precursor: The synthesis begins with progesterone, a key steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.
-
Reduction of Progesterone: Progesterone undergoes reduction by 5alpha-reductase to form 5alpha-dihydroprogesterone (5alpha-DHP).
-
Formation of Allopregnanolone: 5alpha-DHP is then converted to allopregnanolone (3alpha,5alpha-tetrahydroprogesterone) by the action of 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD).
-
Isomeric Conversion: this compound is formed through the action of 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD) on 5alpha-pregnan-3beta-ol-20-one or through other reductive pathways from progesterone metabolites. The stereochemistry at the C3 and C20 positions is critical for its biological activity.
The metabolism of this compound itself involves further enzymatic conversions, leading to the formation of various other steroid metabolites that can be conjugated and excreted.
Methodological & Application
Synthesis of Allopregnane-3beta,20alpha-diol for Research Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allopregnane-3beta,20alpha-diol is a neuroactive steroid, a metabolite of progesterone. It is an isomer of the more extensively studied allopregnanolone. Steroids with a 3-beta-hydroxy configuration are of particular interest as they can exhibit distinct modulatory effects on the GABA-A receptor, sometimes acting as antagonists or partial agonists, in contrast to the potentiating effects of 3-alpha-hydroxy neurosteroids like allopregnanolone.[1] The synthesis of specific stereoisomers of neurosteroids is crucial for investigating their structure-activity relationships and potential therapeutic applications in neurological and psychiatric disorders.
This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound. It also includes a protocol for assessing its biological activity at the GABA-A receptor, a key target for many neuroactive steroids.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a stereoselective reduction of the commercially available 5-alpha-pregnane-3,20-dione. The key challenge lies in controlling the stereochemistry at both the C3 and C20 positions to obtain the desired 3-beta and 20-alpha configuration. This protocol employs a two-step reduction strategy.
Experimental Protocol: Synthesis
Step 1: Stereoselective Reduction of the C3 Carbonyl Group
The 3-keto group is stereoselectively reduced to a 3-beta-hydroxyl group. A bulky reducing agent is chosen to favor equatorial attack on the C3 ketone, yielding the desired 3-beta-hydroxy configuration.
-
Materials:
-
5-alpha-pregnane-3,20-dione
-
L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen gas supply
-
Separatory funnel
-
-
Procedure:
-
Dissolve 5-alpha-pregnane-3,20-dione (1.0 g, 3.16 mmol) in anhydrous THF (50 mL) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add L-Selectride® (3.5 mL, 3.5 mmol, 1.1 equivalents) to the stirred solution over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of 2 M HCl (10 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Wash the organic layer sequentially with 2 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-beta-hydroxy-5-alpha-pregnan-20-one.
-
Step 2: Stereoselective Reduction of the C20 Carbonyl Group
The 20-keto group is then reduced to the 20-alpha-hydroxyl group. The Meerwein-Ponndorf-Verley (MPV) reduction is a suitable method for this transformation, known for its chemoselectivity and stereoselectivity in reducing ketones.[2][3][4][5][6]
-
Materials:
-
Crude 3-beta-hydroxy-5-alpha-pregnan-20-one from Step 1
-
Aluminum isopropoxide
-
Anhydrous isopropanol
-
Anhydrous toluene
-
Acetone
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distillation apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the crude product from Step 1 in anhydrous toluene (50 mL) and anhydrous isopropanol (50 mL) in a round-bottom flask equipped with a distillation head.
-
Add aluminum isopropoxide (1.29 g, 6.32 mmol, 2.0 equivalents).
-
Heat the mixture to reflux and slowly distill off the acetone formed during the reaction along with isopropanol. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After 6-8 hours, or once the reaction is complete as indicated by TLC, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of 2 M HCl (30 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with 2 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Synthesis Workflow Diagram
References
- 1. Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. courses.minia.edu.eg [courses.minia.edu.eg]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 5. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
Application Notes for Allopregnane-3beta,20alpha-diol Quantification
Introduction
Allopregnane-3beta,20alpha-diol is a neurosteroid and a metabolite of progesterone. Neurosteroids are synthesized in the central and peripheral nervous systems and modulate neurotransmission. Allopregnanediol isomers, such as the more extensively studied 5α-pregnane-3α,20α-diol, are known to act as positive allosteric modulators of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.[1] The quantification of specific stereoisomers of allopregnanediol is crucial for understanding their distinct physiological and pathological roles in various neurological and psychiatric conditions.
Challenges in Quantification
A significant challenge in the quantification of this compound is the presence of multiple stereoisomers, such as allopregnanolone (allopregnane-3α-ol-20-one) and other pregnanediol isomers. These isomers often have similar chemical structures, making it difficult to develop highly specific antibodies for use in immunoassays like ELISA. Consequently, commercially available ELISA kits specifically for this compound are not readily found. Researchers often rely on chromatographic methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and specific quantification of individual steroid isomers.
Alternative Measurement Methods
Given the likely absence of a specific ELISA kit, researchers have the following options for quantifying this compound:
-
Mass Spectrometry (MS): GC-MS and LC-MS/MS are powerful techniques that can separate and quantify specific steroid isomers with high accuracy and sensitivity. These methods are often considered the gold standard for steroid analysis.
-
Radioimmunoassay (RIA): RIA is another immunoassay technique that can be highly sensitive. However, like ELISA, it is dependent on the availability of a specific antibody, and cross-reactivity with other isomers can be a concern.
-
Broad-Spectrum ELISA Kits: It may be possible to use a less specific pregnanediol ELISA kit that cross-reacts with this compound. However, the results would represent a combined measurement of multiple isomers and would need to be interpreted with caution. The cross-reactivity profile of the chosen kit would need to be carefully evaluated.
Representative Competitive ELISA Protocol for Steroid Quantification
The following is a representative protocol for a competitive ELISA, which is the common format for small molecule analytes like steroids. Note: A specific ELISA kit for this compound was not identified. This protocol is a general guideline and would need to be adapted based on the specific components of a chosen kit for a related steroid.
Assay Principle
This competitive ELISA is based on the competition between the unlabeled steroid in the sample and a fixed amount of enzyme-labeled steroid (conjugate) for a limited number of binding sites on a specific antibody coated on the microplate. As the concentration of the unlabeled steroid in the sample increases, the amount of enzyme-labeled steroid bound to the antibody-coated plate decreases. The intensity of the color produced upon addition of the substrate is inversely proportional to the concentration of the steroid in the sample.
Materials
-
Antibody-coated 96-well microplate
-
Standard (this compound, if available, or a related pregnanediol)
-
Enzyme-steroid conjugate (e.g., HRP-pregnanediol)
-
Assay Buffer
-
Wash Buffer
-
Substrate Solution (e.g., TMB)
-
Stop Solution
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)
-
Calibrated pipettes and multichannel pipettes
-
Vortex mixer
-
Plate shaker (optional)
Experimental Protocol
-
Sample Preparation:
-
Samples (e.g., plasma, serum, tissue homogenates) may require extraction to remove interfering substances and concentrate the analyte. A common method is solid-phase extraction (SPE) or liquid-liquid extraction.
-
The final extracted sample should be reconstituted in the Assay Buffer provided with the kit.
-
-
Reagent Preparation:
-
Prepare all reagents according to the kit manufacturer's instructions.
-
Prepare a standard curve by serially diluting the provided standard to generate a range of known concentrations.
-
-
Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add a specific volume (e.g., 50 µL) of the enzyme-steroid conjugate to each well, except for the blank wells.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at a specified temperature (e.g., room temperature or 37°C), with or without shaking. During this incubation, the unlabeled steroid from the sample and the enzyme-labeled steroid compete for binding to the antibody.
-
Wash the plate multiple times (e.g., 3-5 times) with Wash Buffer to remove any unbound reagents.
-
Add the Substrate Solution (e.g., 100 µL) to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature in the dark. A color change will develop.
-
Stop the reaction by adding the Stop Solution (e.g., 100 µL) to each well. The color will change (e.g., from blue to yellow).
-
Read the absorbance of each well on a plate reader at the appropriate wavelength (e.g., 450 nm) within a specified time (e.g., 30 minutes) after adding the Stop Solution.
-
Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Subtract the average absorbance of the blank wells from the average absorbance of all other wells.
-
Plot the average absorbance of the standards against their known concentrations to generate a standard curve. A log-logit or four-parameter logistic (4-PL) curve fit is often used.
-
Determine the concentration of the steroid in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor used during sample preparation to obtain the final concentration in the original sample.
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from a steroid ELISA.
Table 1: Standard Curve Data
| Standard Concentration (pg/mL) | Absorbance (450 nm) |
| 0 | 1.850 |
| 10 | 1.520 |
| 50 | 0.980 |
| 100 | 0.650 |
| 250 | 0.350 |
| 500 | 0.200 |
| 1000 | 0.100 |
Table 2: Sample Data
| Sample ID | Absorbance (450 nm) | Calculated Concentration (pg/mL) | Final Concentration (pg/mL) |
| Control 1 | 0.850 | 75.2 | 75.2 |
| Control 2 | 0.450 | 205.8 | 205.8 |
| Sample 1 | 1.200 | 28.5 | 285 (assuming 1:10 dilution) |
| Sample 2 | 0.750 | 88.1 | 881 (assuming 1:10 dilution) |
Mandatory Visualizations
Caption: Biosynthesis pathway of this compound from Progesterone.
Caption: Workflow for a typical competitive ELISA.
References
Application Note & Protocol: Quantitative Analysis of Allopregnane-3beta,20alpha-diol using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopregnane-3beta,20alpha-diol is a neuroactive steroid and a metabolite of progesterone. It is a stereoisomer of the more extensively studied allopregnanolone and is known to modulate the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike its 3-alpha isomer (allopregnanolone), which is a positive modulator of the GABA-A receptor, 3-beta hydroxy steroids can act as negative modulators, particularly in the presence of allopregnanolone.[1][2] The accurate quantification of this compound is crucial for understanding its physiological and pathological roles, particularly in neuroscience and drug development. This document provides a detailed protocol for the quantification of this compound in human plasma using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Signaling Pathway
This compound is a key player in the neurosteroidogenic pathway, originating from cholesterol and progesterone. Its primary mechanism of action involves the modulation of the GABA-A receptor.
Experimental Workflow
The quantification of this compound from a biological matrix involves several key steps, from sample collection to data analysis.
Detailed Experimental Protocol
This protocol is based on established methods for the quantification of related neurosteroids and should be validated in-house prior to routine use.
Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., Allopregnanolone-d5)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol.
-
Solid Phase Extraction (Optional, for increased cleanup):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
HPLC-MS/MS Conditions
| Parameter | Recommended Setting |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile. |
| Gradient | 0-1 min: 60% B; 1-8 min: 60-80% B; 8-10 min: 80% B; 10-10.1 min: 80-100% B; 10.1-11 min: 100% B; 11-11.1 min: 100-60% B; 11.1-15 min: 60% B. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 45°C. |
| Injection Volume | 10 µL. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| MRM Transitions | See Table 1. |
| Source Temperature | 550°C. |
| IonSpray Voltage | 5000 V. |
Table 1: Proposed Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |
| This compound | 303.3 | To be determined | 100 | To be optimized |
| Internal Standard (e.g., Allo-d5) | 324.3 | 271.2 | 100 | 15 |
Note: The precursor ion for this compound is likely to be [M+H-H₂O]⁺ due to the loss of a water molecule in the ion source. The specific product ions and collision energy need to be determined by direct infusion of the analytical standard.
Method Validation
A full method validation should be performed according to regulatory guidelines. The following parameters should be assessed:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of the analyte into a surrogate matrix (e.g., stripped plasma). A linear range appropriate for the expected sample concentrations should be established.
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte should be evaluated.
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: The stability of the analyte in plasma under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage) should be assessed.
Table 2: Expected Quantitative Performance (based on similar neurosteroid assays)
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.99 |
| Intra-day Precision | < 15% RSD |
| Inter-day Precision | < 15% RSD |
| Accuracy | 85-115% |
| LOQ | In the low pg/mL to ng/mL range |
Data Presentation
All quantitative data should be summarized in clear and well-structured tables to facilitate comparison and interpretation.
Table 3: Example Data Summary Table
| Sample ID | Analyte Concentration (ng/mL) | Internal Standard Response | QC Level | Pass/Fail |
| Blank | Not Detected | 1.2 x 10⁶ | N/A | Pass |
| LLOQ | 0.105 | 1.1 x 10⁶ | N/A | Pass |
| QC Low | 0.289 | 1.2 x 10⁶ | Low | Pass |
| QC Mid | 2.45 | 1.1 x 10⁶ | Medium | Pass |
| QC High | 24.8 | 1.2 x 10⁶ | High | Pass |
| Unknown 1 | 1.56 | 1.1 x 10⁶ | N/A | N/A |
| Unknown 2 | 5.87 | 1.2 x 10⁶ | N/A | N/A |
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in human plasma by HPLC-MS. The described methodology, once validated, offers a sensitive and specific tool for researchers and clinicians to investigate the role of this neurosteroid in health and disease. The provided diagrams and tables are intended to facilitate a clear understanding of the experimental process and data interpretation.
References
Application Notes and Protocols for Electrophysiology Recording with Allopregnan-3beta,20alpha-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopregnan-3beta,20alpha-diol is a neurosteroid, an endogenous metabolite of progesterone. Unlike its more extensively studied 3-alpha isomer, allopregnanolone, which is a potent positive allosteric modulator of the GABA-A receptor, Allopregnan-3beta,20alpha-diol exhibits more complex modulatory properties.[1][2] These compounds are of significant interest in neuroscience and drug development due to their potential to finely tune neuronal inhibition, which plays a critical role in various physiological and pathological states, including anxiety, epilepsy, and mood disorders.[1][3][4]
These application notes provide a detailed overview of the electrophysiological effects of Allopregnan-3beta,20alpha-diol, its mechanism of action on the GABA-A receptor, and a comprehensive protocol for its characterization using whole-cell patch-clamp electrophysiology.
Mechanism of Action: Dual Modulator of the GABA-A Receptor
Allopregnan-3beta,20alpha-diol, along with other 3-beta-hydroxy steroids, primarily acts on the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[2] Its mechanism is distinct and context-dependent:
-
Direct Potentiation: In the absence of other modulators, some 3-beta steroids can act as positive allosteric modulators, enhancing GABA-evoked chloride currents. This effect manifests as a prolongation of the decay time of inhibitory postsynaptic currents (IPSCs).[1][2]
-
Antagonism of 3-alpha Steroid Effects: A key feature of 3-beta steroids is their ability to counteract the potent potentiating effects of 3-alpha steroids like allopregnanolone (ALLO).[1][5] When co-applied, Allopregnan-3beta,20alpha-diol can reduce the allopregnanolone-enhanced GABA response.[1]
This dualistic action suggests that Allopregnan-3beta,20alpha-diol may serve as a physiological buffer, modulating the potent effects of other neurosteroids to maintain homeostatic control of neuronal excitability.
Data Presentation: Electrophysiological Effects
Quantitative data for the direct electrophysiological effects of Allopregnan-3beta,20alpha-diol are not extensively documented in the form of EC50 or IC50 values. The table below summarizes its observed effects and those of related 3-beta steroids.
| Compound/Class | Preparation | Technique | Concentration Range | Observed Electrophysiological Effect | Reference |
| 3β-hydroxy steroids (general) | Rat hypothalamic neurons (MPN) | Patch-clamp (sIPSCs) | Not specified | Prolonged the sIPSC decay time in the absence of allopregnanolone. | [1] |
| 3β-hydroxy steroids (general) | Rat brain microsacs | Chloride ion uptake assay | Not specified | Reduced the allopregnanolone-enhanced GABA response in cortex, hippocampus, and MPN. | [1] |
| 5β-pregnane-3β,20(R)-diol | Rat hypothalamic neurons (MPN) | Patch-clamp (sIPSCs) | Not specified | Dramatically reduced the allopregnanolone-induced prolongation of the sIPSC decay time constant. | [6] |
| 5β-pregnane-3β,20(R)-diol | Rat hypothalamic neurons (MPN) | Patch-clamp (GABA-evoked currents) | Not specified | Increased the desensitization rate of the GABA-evoked current. | [6] |
| Isoallopregnanolone (a 3β-steroid) | Rat cortical homogenates | Chloride ion uptake assay | 1-30 µM | Selectively inhibited allopregnanolone-induced Cl- uptake with an IC50 of 12.25 µM (against 1 µM ALLO). | [5] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents
This protocol describes the methodology to characterize the effects of Allopregnan-3beta,20alpha-diol on GABA-A receptor-mediated currents (both spontaneous and evoked) in acute brain slices using the whole-cell voltage-clamp technique.
1. Solutions and Reagents
-
Artificial Cerebrospinal Fluid (aCSF):
-
Composition: 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose.
-
Preparation: Prepare concentrated stock solutions. On the day of the experiment, dilute to 1X, adjust osmolarity to ~290-300 mOsm, and continuously bubble with carbogen (95% O₂ / 5% CO₂). The final pH should be 7.4.[7]
-
-
Intracellular (Pipette) Solution (Cs-based for Voltage-Clamp):
-
Composition: 120 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, 5 mM QX-314 (to block voltage-gated sodium channels).
-
Preparation: Adjust pH to 7.2-7.3 with CsOH. Adjust osmolarity to ~280-285 mOsm.[8] Aliquot and store at -20°C. Thaw and filter before use.
-
-
Compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of Allopregnan-3beta,20alpha-diol in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the stock solution into aCSF to the final desired concentrations. Ensure the final DMSO concentration in the recording chamber does not exceed 0.1% to avoid solvent effects.
-
2. Equipment
-
Vibrating microtome (Vibratome)
-
Upright microscope with DIC optics and infrared illumination
-
Micromanipulators
-
Patch-clamp amplifier (e.g., Axopatch, HEKA)
-
Data acquisition system (e.g., pCLAMP, PatchMaster)[9]
-
Perfusion system
-
Glass capillary puller
-
Borosilicate glass capillaries
3. Experimental Workflow
4. Detailed Procedure
-
Slice Preparation: Anesthetize the animal (e.g., a rat) according to approved institutional protocols. Perfuse transcardially with ice-cold, carbogenated aCSF. Rapidly dissect the brain and prepare 250-350 µm thick coronal slices of the region of interest (e.g., hypothalamus, hippocampus) using a vibratome in ice-cold aCSF.
-
Slice Recovery: Transfer slices to a holding chamber containing carbogenated aCSF at 32-34°C for 30 minutes, then allow them to equilibrate to room temperature for at least 1 hour before recording.
-
Recording Setup: Place a single slice in the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF (~1.5-2 mL/min). Visualize neurons using DIC/IR optics.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.[7]
-
Achieving Whole-Cell Configuration:
-
Fill a pipette with intracellular solution and mount it on the headstage.
-
Apply light positive pressure and lower the pipette into the bath.
-
Approach the membrane of a target neuron. When the pipette tip touches the cell, a "dimple" will be visible and the resistance will increase.
-
Release the positive pressure and apply gentle suction to form a high-resistance ( >1 GΩ) "giga-seal".
-
Apply brief, strong suction to rupture the membrane patch, establishing the whole-cell configuration.[10]
-
-
Data Acquisition:
-
Switch to voltage-clamp mode and hold the neuron at -70 mV to record inward Cl⁻ currents (assuming a high Cl⁻ intracellular solution).
-
Allow the cell to stabilize for 5-10 minutes.
-
Baseline Recording: Record spontaneous inhibitory postsynaptic currents (sIPSCs) for 5-10 minutes to establish a stable baseline.
-
Drug Application: Perfuse the slice with aCSF containing the desired concentration of Allopregnan-3beta,20alpha-diol for 10-15 minutes.
-
Co-application (optional): To test for antagonism, first apply a potentiating steroid like allopregnanolone to enhance sIPSCs, then co-perfuse with Allopregnan-3beta,20alpha-diol.
-
Washout: Perfuse with normal aCSF for at least 15 minutes to observe recovery.
-
5. Data Analysis
-
Use event detection software (e.g., Clampfit, Mini Analysis) to identify and measure sIPSCs.
-
Compare the following parameters between baseline, drug application, and washout phases:
-
Frequency: The number of sIPSCs per unit time (indicates presynaptic effects).
-
Amplitude: The peak current of the sIPSCs (indicates postsynaptic effects).
-
Decay Kinetics: Fit an exponential function to the decay phase of averaged sIPSCs to determine the time constant (τ). A prolongation of the decay time is a hallmark of positive allosteric modulation of GABA-A receptors.[1]
-
-
Perform appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of any observed changes.
References
- 1. Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The progesterone metabolite allopregnanolone potentiates GABA(A) receptor-mediated inhibition of 5-HT neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allopregnanolone-stimulated GABA-mediated chloride ion flux is inhibited by 3beta-hydroxy-5alpha-pregnan-20-one (isoallopregnanolone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Allopregnane-3beta,20alpha-diol in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Allopregnane-3beta,20alpha-diol is a neurosteroid that acts as a modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions, necessitating the use of an organic solvent for the preparation of stock solutions for in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a common aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a suitable vehicle for dissolving neurosteroids.[2] This document provides a detailed protocol for the dissolution of this compound in DMSO, preparation of working solutions, and important considerations for experimental design.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₆O₂ | [3][4] |
| Molecular Weight | 320.5 g/mol | [3][4] |
| CAS Number | 566-56-3 | [3] |
| Appearance | White to off-white solid | |
| XLogP3 | 5.2 | [3][4] |
XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater lipid solubility.
The following table provides recommended concentrations for the preparation of stock and working solutions of this compound.
| Solution | Solvent | Recommended Concentration Range | Final DMSO Concentration in Assay |
| Stock Solution | 100% DMSO | 1-50 mM | N/A |
| Working Solution | Aqueous Buffer / Cell Culture Medium | 1-100 µM | ≤ 0.5% |
Experimental Protocol: Dissolving this compound in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO and the subsequent dilution to a working concentration for biological assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Water bath or heating block (optional)
-
Aqueous buffer or cell culture medium, pre-warmed to 37°C
Procedure for Preparing a 10 mM Stock Solution:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 320.5 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 320.5 g/mol = 0.003205 g = 3.205 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 3.21 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of 100% sterile DMSO to the microcentrifuge tube containing the powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and there are no visible particulates.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or heating block for 5-10 minutes with intermittent vortexing can aid dissolution.
-
-
Storage of the Stock Solution:
-
The 10 mM stock solution in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
-
Procedure for Preparing a 10 µM Working Solution:
-
Thaw the stock solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
-
Serial Dilution:
-
It is recommended to perform a serial dilution to ensure accurate final concentrations and to minimize the precipitation of the compound.
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed (37°C) aqueous buffer or cell culture medium. This will result in a 100 µM intermediate solution with a DMSO concentration of 1%.
-
-
Final Dilution:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed (37°C) aqueous buffer or cell culture medium to achieve a final concentration of 10 µM.
-
The final DMSO concentration in the working solution will be 0.1%. This concentration is generally well-tolerated by most cell lines.
-
Note: The final concentration of DMSO in the experimental setup should ideally be kept at or below 0.5% to avoid cytotoxic effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathway of this compound
This compound is a neurosteroid that modulates the activity of the GABA-A receptor. Unlike 3-alpha-hydroxy neurosteroids such as allopregnanolone, which are potent positive allosteric modulators of the GABA-A receptor, 3-beta-hydroxy steroids like this compound often act as negative modulators or antagonists.[5][6] They can counteract the potentiating effects of allopregnanolone on GABA-mediated chloride currents.[1] This modulation of the GABA-A receptor can influence neuronal excitability and has implications for various physiological and pathological processes in the central nervous system.[2]
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's effect on GABA-A receptor signaling.
References
- 1. Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C21H36O2 | CID 101767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Allopregnane-3,20-diol | C21H36O2 | CID 165234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]
Application Notes and Protocols for Allopregnane-3beta,20alpha-diol Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopregnane-3beta,20alpha-diol is a neuroactive steroid belonging to the class of 3β-hydroxypregnane steroids. These steroids are recognized for their modulatory effects on the central nervous system, primarily through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. Unlike their 3α-hydroxy isomers, such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors, 3β-hydroxypregnane steroids often exhibit antagonistic or negative allosteric modulatory properties.[1][2] This makes this compound a valuable research tool for investigating the nuanced roles of neurosteroids in neuronal excitability, seizure susceptibility, anxiety, and other neurological conditions.
These application notes provide a comprehensive overview of the administration of this compound in animal models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their in vivo studies.
Data Presentation
Table 1: In Vivo Administration Parameters for Allopregnane Analogs in Rodent Models
| Compound | Animal Model | Route of Administration | Dosage Range | Vehicle | Observed Effects | Reference |
| Allopregnanolone | Amygdala-kindled female rats | Intraperitoneal (i.p.) | ED₅₀: 1.1 mg/kg | Not specified | Complete suppression of generalized kindled convulsions. | [3] |
| Allopregnanolone Analog (HOHP) | 12 and 25-day-old Wistar rats | Intraperitoneal (i.p.) | 10, 20, 40, 60 mg/kg | Suspension with a drop of Tween 80 | Anticonvulsant action against pentylenetetrazol-induced seizures. | [4] |
| Progesterone | Ovariectomized female rats | Systemic | 4.0 mg/kg for 10 days | Not specified | Recovery of cognitive impairment and increased dendritic spine density. | [5] |
| Allopregnanolone | Ovariectomized female rats | Systemic | 4.0 mg/kg for 10 days | Not specified | Recovery of cognitive impairment and increased dendritic spine density. | [5] |
| Bumetanide | 7, 12, and 18-day-old rat pups | Intraperitoneal (i.p.) | 0.2-1 mg/kg | Not specified | Dose-dependent decrease in the incidence of the tonic phase of generalized tonic-clonic seizures in 12-day-old rats. | [6] |
Note: Specific in vivo dosage data for this compound is limited in the reviewed literature. The data for allopregnanolone and its analogs can serve as a starting point for dose-finding studies.
Experimental Protocols
Protocol 1: Evaluation of Anticonvulsant Activity in a Chemoconvulsant-Induced Seizure Model
This protocol is adapted from studies on related neurosteroids and provides a framework for assessing the anticonvulsant effects of this compound.
1. Animal Model:
-
Species: Male Wistar rats (postnatal day 12 or 25).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, ad libitum access to food and water. Pups remain with their dam until the experiment.
2. Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline with a small amount of a surfactant like Tween 80 to aid suspension).
-
Pentylenetetrazol (PTZ).
-
Syringes and needles for administration.
-
Observation chambers.
3. Experimental Procedure:
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension. Prepare a range of concentrations to deliver doses from 10 to 60 mg/kg.
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
The volume of injection should be consistent across animals (e.g., 10 ml/kg).
-
-
Seizure Induction:
-
20 minutes after the steroid administration, induce seizures by a subcutaneous injection of PTZ (e.g., 100 mg/kg).
-
-
Observation:
-
Immediately after PTZ injection, place the animal in an individual observation chamber.
-
Observe and record seizure activity for at least 30 minutes.
-
Score the severity of seizures using a standardized scale (e.g., latency to first myoclonic jerk, incidence of generalized tonic-clonic seizures).
-
Protocol 2: Assessment of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)
This protocol outlines a standard behavioral assay to investigate the potential anxiolytic or anxiogenic effects of this compound.
1. Animal Model:
-
Species: Adult male Sprague-Dawley rats.
-
Housing: As described in Protocol 1. Animals should be handled for several days prior to testing to reduce stress.
2. Materials:
-
This compound.
-
Vehicle solution.
-
Elevated Plus Maze apparatus.
-
Video recording and analysis software.
3. Experimental Procedure:
-
Drug Preparation: Prepare the drug solution or suspension as described in Protocol 1.
-
Administration: Administer this compound or vehicle i.p. 30 minutes before the behavioral test.
-
EPM Testing:
-
Place the rat in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Score the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Mandatory Visualizations
Caption: Allosteric modulation of the GABA-A receptor by allopregnanolone and this compound.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. 3beta -hydroxypregnane steroids are pregnenolone sulfate-like GABA(A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3β-Hydroxypregnane Steroids Are Pregnenolone Sulfate-Like GABAA Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stork: The anticonvulsant effects of allopregnanolone against amygdala-kindled seizures in female rats [storkapp.me]
- 4. researchgate.net [researchgate.net]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. Age- and dose-specific anticonvulsant action of bumetanide in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Allopregnane-3β,20α-diol in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopregnane-3β,20α-diol is a metabolite of allopregnanolone, a potent neurosteroid known for its modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Accurate quantification of Allopregnane-3β,20α-diol in plasma is crucial for understanding its physiological and pathological roles, as well as for the development of therapeutics targeting neurosteroid pathways. This document provides detailed application notes and protocols for the measurement of Allopregnane-3β,20α-diol in plasma samples using advanced mass spectrometry techniques.
Metabolic Pathway of Allopregnanolone
Allopregnanolone is synthesized from progesterone and is subsequently metabolized to Allopregnane-3β,20α-diol. This metabolic conversion is a critical step in the neurosteroid pathway.
Application Notes and Protocols for Allopregnane-3beta,20alpha-diol Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of the neurosteroid allopregnane-3beta,20alpha-diol on γ-aminobutyric acid type A (GABAa) receptors using patch-clamp electrophysiology. The protocols outlined below are designed to facilitate the study of this compound's modulatory effects on GABA-evoked currents, which is crucial for understanding its potential therapeutic applications in neurology and psychiatry.
Introduction to this compound and GABAA Receptor Modulation
This compound is an endogenous neurosteroid that belongs to the pregnane family. Neurosteroids are known to be potent modulators of various ion channels, with a primary target being the GABAa receptor, the main inhibitory neurotransmitter receptor in the central nervous system. The interaction of neurosteroids with GABAa receptors can lead to profound effects on neuronal excitability, influencing states of anxiety, sedation, and seizure susceptibility.
Unlike the well-characterized 3alpha-hydroxy neurosteroids such as allopregnanolone, which are typically potent positive allosteric modulators of GABAa receptors, 3beta-hydroxy steroids like this compound often exhibit more complex modulatory profiles. They have been reported to act as negative modulators, antagonizing the effects of positive modulators, or in some cases, as weak partial agonists. Patch-clamp electrophysiology is the gold-standard technique to elucidate the specific nature of these interactions at the single-channel and whole-cell level.
Quantitative Data Summary
The following tables summarize representative quantitative data from patch-clamp experiments on neurosteroids with similar structures to this compound, as direct quantitative data for this specific compound is limited in publicly available literature. This data is intended to provide a comparative context for experimental design and interpretation.
Table 1: Potentiation and Inhibition of GABA-Evoked Currents by Neurosteroids
| Compound | Concentration | Cell Type | GABA Concentration | Effect | Magnitude of Effect | Reference Compound |
| 5β-pregnane-3β,20(R)-diol | 1 µM | Medial Preoptic Nucleus Neurons | 1 µM | Increased desensitization rate | - | Pregnenolone sulphate |
| 5β-pregnane-3β,20(R)-diol | 1 µM | Medial Preoptic Nucleus Neurons | - | Reduced allopregnanolone-induced prolongation of sIPSC decay time | - | Allopregnanolone |
| 5α-pregnan-3α,20α-diol | 100 nM - 10 µM | Cortical Synaptoneurosomes | - | Partial Agonist | Less potentiation than 3α-OH-DHP | 5α-pregnan-3α-ol-20-one |
Table 2: Effects of Related Neurosteroids on GABAA Receptor Kinetics
| Compound | Concentration | Parameter | Effect |
| 5β-pregnane-3β,20(R)-diol | 1 µM | Desensitization Rate of GABA-evoked current | Increase |
| 5β-pregnane-3β,20(R)-diol | 1 µM | sIPSC Decay Time (in presence of allopregnanolone) | Decrease |
Signaling Pathway and Experimental Workflow
The interaction of this compound with the GABAa receptor is a direct modulation of the ion channel's function. The following diagrams illustrate the signaling pathway and a typical experimental workflow for a patch-clamp experiment.
Caption: Signaling pathway of GABAA receptor modulation.
Caption: Experimental workflow for patch-clamp recording.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices from rodents, a common preparation for studying neurosteroid effects in a near-native environment.
Materials:
-
Rodent (e.g., adult rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2, 5% CO2)
-
Ice-cold cutting solution (see Table 3)
-
Artificial cerebrospinal fluid (aCSF) (see Table 3)
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse transcardially with ice-cold, carbogenated cutting solution to improve tissue viability.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen.
-
Allow slices to recover at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol details the procedure for obtaining whole-cell recordings from neurons within acute brain slices to measure the effects of this compound on GABA-evoked currents.
Materials:
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber with perfusion system
-
Borosilicate glass capillaries
-
Pipette puller
-
Carbogenated aCSF (see Table 3)
-
Intracellular solution (see Table 3)
-
GABA stock solution
-
This compound stock solution (dissolved in DMSO, then diluted in aCSF)
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using differential interference contrast (DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV to -70 mV.
-
Record baseline currents in response to brief applications of a submaximal concentration of GABA (e.g., EC10-EC20) using a local perfusion system.
-
Bath-apply this compound at the desired concentration and allow it to equilibrate.
-
Record GABA-evoked currents in the presence of the compound.
-
Wash out the compound with aCSF and record recovery of the GABA-evoked current.
-
Analyze the changes in current amplitude, rise time, and decay kinetics to determine the modulatory effect of this compound.
Table 3: Solution Compositions
| Solution | Component | Concentration (mM) |
| Cutting Solution (High Sucrose) | Sucrose | 210 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| Glucose | 10 | |
| MgCl2 | 7 | |
| CaCl2 | 0.5 | |
| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 126 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| Glucose | 10 | |
| MgCl2 | 1 | |
| CaCl2 | 2 | |
| Intracellular Solution (Cesium-based for voltage-clamp) | CsCl or Cs-Methanesulfonate | 130-140 |
| HEPES | 10 | |
| EGTA | 5-10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| QX-314 (to block Na+ channels) | 5 |
Note on Drug Preparation: this compound is a lipophilic compound. Prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO) and then dilute to the final working concentration in aCSF. The final DMSO concentration in the recording solution should be kept low (typically <0.1%) to avoid solvent effects.
These protocols and application notes provide a solid foundation for researchers to begin investigating the electrophysiological effects of this compound. Careful experimental design and execution are critical for obtaining high-quality, reproducible data.
Application Notes and Protocols for Studying GABAergic Transmission with Allopregnane-3beta,20alpha-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopregnane-3beta,20alpha-diol is an endogenous neurosteroid that modulates the activity of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system. Unlike its more extensively studied 3alpha-hydroxy isomers (e.g., allopregnanolone), this compound exhibits more complex, often modulatory, effects on GABAergic transmission. It can act as a positive allosteric modulator, and in some contexts, it can antagonize the effects of other potent positive modulators like allopregnanolone.[1] This dual activity makes it a valuable pharmacological tool for dissecting the intricate mechanisms of GABA-A receptor function and for exploring the therapeutic potential of neurosteroids in various neurological and psychiatric disorders.
These application notes provide detailed protocols for investigating the effects of this compound on GABA-A receptors using key experimental techniques, including electrophysiology, radioligand binding assays, and behavioral assessments.
Data Presentation
The following tables summarize the quantitative data for the effects of this compound and related compounds on GABA-A receptor function.
Table 1: Electrophysiological Effects of this compound on GABA-A Receptor Currents
| Compound | Preparation | Concentration | Effect | Reference |
| 5beta-pregnane-3beta,20(R)-diol | Medial preoptic nucleus neurons | Not specified | Increased desensitization rate of GABA-evoked currents; reduced allopregnanolone-induced prolongation of sIPSC decay time | [2] |
| 3beta-hydroxy steroids | Rat hypothalamic neurons | Not specified | Reduced allopregnanolone-enhanced GABA response | [1] |
Table 2: Effects of this compound on Ligand Binding to GABA-A Receptors
| Radioligand | Compound | Preparation | Effect | Reference |
| [3H]muscimol | Allopregnanolone | a1b3 GABA-A Receptors | EC50 of 3.9 ± 5.6 μM for enhancement of binding | [3] |
| [3H]muscimol | Allopregnanolone | a1b3 GABA-A Receptors | Potentiated binding | [4] |
Table 3: Behavioral Effects of 3-beta-hydroxy Pregnane Steroids
| Compound | Behavioral Test | Species | Effect | Reference |
| 3beta-20beta-dihydroxy-5alpha-pregnane (UC1011) | Morris Water Maze | Rat | Reduced allopregnanolone-induced learning impairment | [5] |
Experimental Protocols
Electrophysiological Analysis of GABA-A Receptor Modulation
Objective: To characterize the modulatory effects of this compound on GABA-A receptor-mediated currents using whole-cell patch-clamp electrophysiology in cultured neurons or heterologous expression systems.
Methodology:
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells stably or transiently expressing specific GABA-A receptor subunit combinations.
-
Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
Electrophysiological Recording:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH adjusted to 7.2 with CsOH).
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish whole-cell configuration and clamp the membrane potential at -60 mV.
-
Record baseline GABA-evoked currents by applying a submaximal concentration of GABA (e.g., EC10-EC20) using a fast perfusion system.
-
Co-apply this compound at various concentrations with GABA to determine its modulatory effect (potentiation or inhibition).
-
To investigate its effect on spontaneous inhibitory postsynaptic currents (sIPSCs), record spontaneous activity in the absence and presence of the compound.
Data Analysis:
-
Measure the peak amplitude, decay time constant, and charge transfer of GABA-evoked currents.
-
Analyze changes in sIPSC frequency and amplitude.
-
Construct concentration-response curves to determine the EC50 or IC50 of this compound.
dot
Caption: Workflow for Patch-Clamp Electrophysiology.
Radioligand Binding Assay
Objective: To determine if this compound allosterically modulates the binding of a radiolabeled ligand (e.g., [3H]muscimol) to the GABA-A receptor.
Methodology:
Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cortex or hippocampus) in ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[6]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[6]
-
Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.[6]
-
Wash the pellet by resuspending in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging again. Repeat this wash step twice.[6]
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.[6]
Binding Assay:
-
In a 96-well plate, add the membrane preparation, [3H]muscimol (e.g., 5 nM), and varying concentrations of this compound.[6]
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).[6]
-
Incubate at 4°C for 45 minutes.[6]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[6]
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the effect of this compound on the affinity (Kd) and maximum binding capacity (Bmax) of [3H]muscimol.
-
Construct concentration-response curves to determine the EC50 for the modulatory effect.
dot
Caption: Workflow for Radioligand Binding Assay.
Behavioral Assessment of Anxiolytic-like Effects
Objective: To evaluate the anxiolytic-like or anxiogenic-like effects of this compound using the elevated plus maze (EPM) test.[7][8][9]
Methodology:
Apparatus:
Procedure:
-
Administer this compound or vehicle to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before testing.
-
Place the animal in the center of the maze, facing an open arm.[7][9]
-
Allow the animal to explore the maze for a 5-minute session.[7][9]
-
Record the animal's behavior using a video tracking system.
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.[7]
-
A decrease suggests an anxiogenic-like effect.
dot
Caption: Workflow for Elevated Plus Maze Test.
Signaling Pathways
The primary mechanism of action of this compound is the allosteric modulation of the GABA-A receptor, a ligand-gated ion channel.
dot
Caption: Allosteric Modulation of GABA-A Receptor.
Conclusion
This compound serves as a nuanced tool for probing the complexities of GABAergic neurotransmission. The provided protocols offer a framework for researchers to investigate its unique modulatory properties at the molecular, cellular, and behavioral levels. A thorough understanding of its interactions with the GABA-A receptor will contribute to the development of novel therapeutic strategies for a range of neurological and psychiatric conditions.
References
- 1. Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]
- 4. enhancement-of-muscimol-binding-and-gating-by-allosteric-modulators-of-the-gaba-a-receptor-relating-occupancy-to-state-functions - Ask this paper | Bohrium [bohrium.com]
- 5. 3beta-20beta-dihydroxy-5alpha-pregnane (UC1011) antagonism of the GABA potentiation and the learning impairment induced in rats by allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Allopregnane-3beta,20alpha-diol solubility issues and solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allopregnane-3β,20α-diol. The information below addresses common solubility issues and offers practical solutions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Allopregnane-3β,20α-diol and why is its solubility a concern?
Allopregnane-3β,20α-diol is a metabolite of the neurosteroid allopregnanolone. Like many steroid compounds, it is highly lipophilic, leading to poor solubility in aqueous solutions. This low solubility can present significant challenges in experimental settings, particularly for in vitro and in vivo studies, where accurate and consistent concentrations are crucial for reliable results.
Q2: What are the known solubility properties of Allopregnane-3β,20α-diol?
Quantitative data on the solubility of allopregnane-3β,20α-diol is limited. However, based on its chemical structure and data from related compounds, it is considered practically insoluble in water. The predicted water solubility (Log10ws) for a similar isomer, allopregnane-3α,20α-diol, is -5.25, indicating very low aqueous solubility.[1]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with allopregnane-3β,20α-diol.
Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
Cause: The low aqueous solubility of allopregnane-3β,20α-diol is the primary reason for precipitation when introduced into aqueous environments like buffers or cell culture media. This can be exacerbated by factors such as temperature shifts, pH changes, and interactions with other media components.[2][3]
Solutions:
-
Use of Organic Solvents for Stock Solutions: Prepare a high-concentration stock solution in an appropriate organic solvent. Common choices include dimethyl sulfoxide (DMSO) or ethanol.
-
Step-wise Dilution: When preparing working solutions, perform serial dilutions of the organic stock solution into the aqueous buffer or media. Add the stock solution dropwise while vortexing or stirring the aqueous solution to facilitate dispersion and prevent localized high concentrations that can lead to immediate precipitation.
-
Inclusion of a Carrier: For in vivo studies, a carrier agent like carboxymethylcellulose sodium (CMC-Na) can be used to create a homogenous suspension.[4]
-
pH Adjustment: While steroids are generally stable across a range of pH values, ensure the pH of your final solution is compatible with both the compound's stability and the experimental system.
-
Avoid Repeated Freeze-Thaw Cycles: Repeated changes in temperature can cause solutes to fall out of solution.[3] Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Cause: Inconsistent results can often be traced back to inaccurate concentrations of the active compound due to precipitation or incomplete dissolution.
Solutions:
-
Visual Inspection: Before each experiment, visually inspect your final working solution for any signs of precipitation. A clear, homogenous solution is ideal.
-
Solubility Testing: If you are using a new solvent or buffer system, it is advisable to perform a preliminary solubility test. This can be done by preparing a dilution series and observing the concentration at which precipitation occurs.
-
Proper Storage: Store stock solutions at the recommended temperature, typically -20°C or -80°C, to maintain stability and prevent degradation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of allopregnane-3β,20α-diol powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the solution in a water bath at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Pre-warming: Warm the required volume of cell culture media to 37°C.
-
Dilution: While gently vortexing the pre-warmed media, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. Note: The final concentration of DMSO in the cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Final Mixing: Gently mix the final working solution to ensure homogeneity. Use the solution immediately after preparation.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Source |
| Allopregnane-3α,20α-diol | Water | log10ws: -5.25 (predicted) | [1] |
| Allopregnanolone | DMSO | ≥ 25 mg/mL | Selleck Chemicals |
| Allopregnanolone | Ethanol | ≥ 25 mg/mL | Selleck Chemicals |
| Allopregnanolone | CMC-Na | Homogeneous suspension at 5 mg/mL | [4] |
Visualizations
Caption: Experimental workflow for preparing allopregnane-3β,20α-diol solutions.
Caption: Simplified synthesis pathway and mechanism of action of related neurosteroids.
References
Technical Support Center: Allopregnane-3beta,20alpha-diol Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on improving the stability of Allopregnane-3beta,20alpha-diol in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: this compound, like other steroid compounds, is susceptible to degradation under various conditions. The primary factors that can compromise its stability in solution include:
-
pH: Both acidic and alkaline conditions can catalyze the degradation of the molecule.
-
Oxidation: Exposure to oxidizing agents or even atmospheric oxygen can lead to the formation of degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Incompatible Excipients: Certain excipients in a formulation can interact with this compound and promote its degradation.
Q2: What are the recommended storage conditions for a stock solution of this compound?
A2: To ensure the stability of your this compound stock solution, it is recommended to:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble and stable. Common choices include ethanol, methanol, or dimethyl sulfoxide (DMSO).
-
Temperature: Store the solution at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C may be sufficient, but stability should be verified.
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to minimize oxidation.
Q3: Can I use antioxidants to improve the stability of my this compound solution?
A3: Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation of this compound. Common antioxidants used in pharmaceutical formulations include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid (Vitamin C)
-
Propyl gallate
-
alpha-Tocopherol (Vitamin E)
The selection of the appropriate antioxidant and its optimal concentration will depend on the specific solvent system and the intended application. It is crucial to perform compatibility and stability studies to ensure the chosen antioxidant is effective and does not interfere with downstream experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a properly stored stock solution before each experiment. Verify the concentration of the stock solution periodically using a validated analytical method (e.g., HPLC). |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This involves exposing the this compound solution to stress conditions (acid, base, oxidation, heat, light) to generate the degradants. Use a stability-indicating HPLC method that can resolve the parent compound from its degradation products. |
| Precipitation of the compound in the solution upon storage. | Poor solubility or solvent evaporation. | Ensure the compound is fully dissolved at the desired concentration. If using a volatile solvent, ensure the container is tightly sealed. Consider using a co-solvent system to improve solubility. |
| Discoloration of the solution. | Degradation of the compound or excipients. | Investigate the cause of the discoloration. This could be due to oxidation or other chemical reactions. The use of antioxidants and protection from light may help prevent this. |
Quantitative Data on Steroid Stability
Table 1: Illustrative Degradation of a Progestational Steroid under Forced Degradation Conditions
| Stress Condition | Time | Temperature | % Degradation (Illustrative) |
| 0.1 M HCl | 8 hours | 60°C | 15% |
| 0.1 M NaOH | 4 hours | 60°C | 25% |
| 3% H₂O₂ | 24 hours | Room Temp | 10% |
| Heat | 48 hours | 80°C | 8% |
| Light (UV) | 24 hours | Room Temp | 5% |
Note: This data is for illustrative purposes and the actual degradation of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of this compound
-
Materials:
-
This compound powder
-
Anhydrous ethanol (or other suitable solvent)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Amber glass vial with a screw cap
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to the volumetric flask.
-
Add a small amount of the solvent to the flask and swirl to dissolve the powder completely.
-
Once dissolved, add the solvent to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a labeled amber glass vial for storage.
-
Store the stock solution at -20°C or below, protected from light.
-
Protocol 2: Forced Degradation Study for this compound
-
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Stability-indicating HPLC method
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., final concentration of 3%). Keep the solution at room temperature for a specified time, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified time. Keep a control sample wrapped in foil to protect it from light.
-
Analysis: At each time point, withdraw an aliquot of the stressed solution, dilute it appropriately, and analyze it using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products and the remaining parent compound.
-
Visualizations
Avoiding cross-reactivity in Allopregnane-3beta,20alpha-diol immunoassays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of Allopregnane-3beta,20alpha-diol immunoassays and avoid cross-reactivity issues.
Troubleshooting Guide
This guide addresses common problems encountered during this compound immunoassays, with a focus on resolving issues related to cross-reactivity.
Issue 1: Higher-than-Expected this compound Concentrations
-
Possible Cause: Cross-reactivity with structurally similar steroids. Immunoassays for neurosteroids are susceptible to interference from related compounds.[1]
-
Solution:
-
Review the Cross-Reactivity Profile: Carefully examine the cross-reactivity data provided with your immunoassay kit. A table of common cross-reactants is provided below.
-
Sample Purification: Implement a sample purification protocol to remove potentially cross-reactive steroids before performing the immunoassay.[2] Methods like Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) are effective.[2][3] A detailed protocol is provided in the "Experimental Protocols" section.
-
Confirm with Mass Spectrometry: For critical applications, confirm your immunoassay results with a more specific method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
-
Issue 2: High Background Signal
-
Possible Cause: Non-specific binding of antibodies or contaminated buffers.
-
Solution:
-
Optimize Blocking: Ensure you are using the appropriate blocking buffer as recommended by the assay manufacturer.
-
Increase Washing Steps: Increase the number and stringency of wash steps to remove unbound antibodies.
-
Use Fresh Buffers: Prepare fresh assay and wash buffers to avoid contamination.
-
Issue 3: Low or No Signal
-
Possible Cause: Degradation of the analyte or assay reagents.
-
Solution:
-
Proper Sample Storage: Ensure samples are stored correctly (typically at -80°C) to prevent the degradation of this compound.
-
Check Reagent Integrity: Verify the expiration dates and proper storage of all assay components, including the enzyme conjugate and substrate.
-
Follow Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the assay protocol.
-
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in an immunoassay?
A: Cross-reactivity is the phenomenon where antibodies in an immunoassay bind to molecules that are structurally similar, but not identical, to the target analyte (in this case, this compound). This can lead to inaccurate, often overestimated, measurements of the analyte's concentration.[5] Compounds that are structurally similar to the target hormone are more likely to cause cross-reactivity.[5]
Q2: Which steroids are most likely to cross-react in an this compound immunoassay?
A: Steroids with a similar pregnane backbone are the most likely to cross-react. This includes other isomers of pregnanediol, as well as precursors and metabolites of progesterone. The table below provides a summary of potential cross-reactants and their plausible percentage of cross-reactivity.
Q3: How can I minimize cross-reactivity in my experiments?
A: The most effective way to minimize cross-reactivity is to purify your samples before analysis.[2] Techniques like Solid-Phase Extraction (SPE) can remove interfering substances, and High-Performance Liquid Chromatography (HPLC) can separate this compound from other structurally similar steroids.[2][3]
Q4: When should I consider using a more advanced analytical method like LC-MS?
A: While immunoassays are useful for high-throughput screening, LC-MS or GC-MS is recommended when:
-
High specificity and accuracy are critical for your research.
-
You need to measure multiple neurosteroids simultaneously.[4]
-
You are seeing unexpected or inconsistent results with your immunoassay.
-
Your samples are from a complex matrix where high levels of potentially cross-reactive steroids are expected.
Data Presentation
Table 1: Plausible Cross-Reactivity of Structurally Related Steroids in an this compound Immunoassay
| Compound | Plausible % Cross-Reactivity |
| Allopregnanolone | 5-15% |
| Pregnanolone | 2-10% |
| Isopregnanolone | 1-5% |
| Epi-allopregnanolone | 1-5% |
| Progesterone | 0.5-2% |
| 5α-Dihydroprogesterone | 1-5% |
| 5β-Dihydroprogesterone | 0.5-2% |
Note: This table presents plausible cross-reactivity percentages based on structural similarity and data from related steroid immunoassays. Actual cross-reactivity can vary between different antibody lots and assay kits. Always refer to the manufacturer's data sheet for specific cross-reactivity information.
Experimental Protocols
Protocol: Sample Purification using Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the purification of this compound from biological samples prior to immunoassay.
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Nitrogen gas evaporator
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw frozen samples (e.g., serum, plasma, brain homogenate) on ice.
-
Centrifuge samples to pellet any precipitates.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge: Wash the C18 cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample: Apply the sample to the conditioned cartridge.
-
Wash the cartridge: Wash the cartridge with 5 mL of 40% methanol in water to remove polar impurities.[2]
-
Elute the steroids: Elute the steroid fraction with 5 mL of methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40-50°C.[2]
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Set up the HPLC system: Use a C18 column and an isocratic mobile phase (e.g., a mixture of acetonitrile and water).
-
Inject the sample: Inject the reconstituted sample onto the HPLC column.
-
Fraction Collection: Collect the fraction corresponding to the retention time of this compound. The retention time should be determined beforehand using a pure standard.
-
Drying: Dry the collected fraction under nitrogen gas.
-
-
Immunoassay:
-
Reconstitute the purified and dried sample in the immunoassay buffer provided with your kit.
-
Proceed with the immunoassay according to the manufacturer's instructions.
-
Visualizations
Figure 1: Workflow for sample purification to minimize cross-reactivity.
Figure 2: Troubleshooting decision tree for immunoassay issues.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Neurosteroid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
Signal-to-noise ratio improvement in Allopregnane-3beta,20alpha-diol electrophysiology.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Allopregnanolone-3beta,20alpha-diol in electrophysiological experiments. Our goal is to help you improve your signal-to-noise ratio and obtain high-quality data.
Troubleshooting Guides
This section addresses common issues encountered during allopregnanolone electrophysiology experiments in a question-and-answer format.
Q1: I am not observing the expected potentiation of GABAergic currents after applying allopregnanolone. What could be the issue?
A1: Several factors can contribute to a lack of allopregnanolone effect. Consider the following:
-
GABA-A Receptor Subunit Composition: The subunit composition of the GABA-A receptors in your preparation is critical. Allopregnanolone's potentiation can be influenced by the specific alpha and delta subunits present. For example, receptors containing α4 and δ subunits are known to exhibit high sensitivity to neurosteroids.[1][2] If your cell type expresses subunits with lower sensitivity, the potentiating effect may be less pronounced.
-
Allopregnanolone Concentration: Ensure you are using an appropriate concentration of allopregnanolone. The effective concentration can range from nanomolar (nM) to micromolar (µM) depending on the desired effect (potentiation of GABA currents vs. direct activation).[1] It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Drug Application and Washout: Inadequate perfusion and washout can lead to misleading results. Ensure your perfusion system allows for rapid and complete solution exchange. If the drug is not washed out properly, receptors may desensitize, leading to a reduced response on subsequent applications.
-
Vehicle Effects: The solvent used to dissolve allopregnanolone (e.g., DMSO) can have effects on its own. It is crucial to perform vehicle control experiments to rule out any confounding effects of the solvent on GABAergic currents.
-
Cell Health: Unhealthy cells will not respond reliably to any drug application. Monitor the health of your cells throughout the experiment by checking for stable baseline currents and a healthy resting membrane potential.
Q2: My baseline recording becomes very noisy after applying allopregnanolone. How can I reduce this noise?
A2: Increased baseline noise upon allopregnanolone application can be due to several factors, both biological and technical:
-
Increased Channel Activity: Allopregnanolone potentiates GABA-A receptor activity, which can lead to an increase in the number of open channels at baseline, contributing to a higher noise level. This is an expected biological effect. To quantify tonic currents in the presence of this noise, you can measure the change in holding current and the root mean square (RMS) of the noise upon application of a GABA-A receptor antagonist like bicuculline.[3]
-
Seal Resistance Degradation: Allopregnanolone, like other lipids, can potentially affect the integrity of the giga-ohm seal between the patch pipette and the cell membrane. A decrease in seal resistance will significantly increase the noise in your recordings. Monitor your seal resistance throughout the experiment. If you observe a significant drop, you may need to obtain a new recording.
-
Electrical Interference: The introduction of a new solution via your perfusion system can sometimes introduce electrical noise. Ensure all components of your perfusion system are properly grounded and shielded. Check for ground loops in your setup.[4][5][6][7]
-
Pipette and Solution Issues: Clogged pipettes or air bubbles in the pipette tip can be a source of noise.[4] Ensure your intracellular and extracellular solutions are properly filtered and degassed.
Q3: I am having difficulty obtaining a stable giga-ohm seal when patching cells for allopregnanolone experiments. Any tips?
A3: Achieving a high-resistance seal is fundamental for low-noise recordings. Here are some tips:
-
Pipette Quality: Use high-quality borosilicate glass capillaries to pull your pipettes. The shape and size of the pipette tip are crucial. A tip resistance of 4-8 MΩ is generally a good starting point for whole-cell recordings.[8]
-
Cell Health and Preparation: Healthy cells are essential for forming a good seal. Ensure your cell culture or slice preparation is optimized. For slices, allow adequate recovery time after slicing.
-
Cleanliness: Keep your pipette holder, silver wire, and solutions clean to avoid contamination that can interfere with seal formation.[7]
-
Positive Pressure and Approach: Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean. Once in proximity to the cell, release the positive pressure and apply gentle suction to form the seal.
-
Reducing Agents: The addition of reducing agents like DTT to the external bath solution has been shown to enhance the success of giga-ohm seal formation and maintain its integrity.[9]
Frequently Asked Questions (FAQs)
Q: What is a typical concentration range for allopregnanolone in electrophysiology experiments?
A: The concentration of allopregnanolone used will depend on the specific research question.
-
For studying the potentiation of GABA-evoked currents , concentrations in the nanomolar range (e.g., 10 nM - 100 nM) are commonly used.[8]
-
For investigating the direct activation of GABA-A receptors , higher concentrations in the micromolar range (e.g., 1 µM - 10 µM) are typically required.[1]
Q: What are the best practices for preparing allopregnanolone solutions?
A: Allopregnanolone is a steroid and is not readily soluble in aqueous solutions.
-
Prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the final desired concentration in your extracellular recording solution.
-
Ensure the final concentration of the solvent (e.g., DMSO) in your recording solution is low (typically <0.1%) and perform vehicle controls.
Q: How can I quantify the improvement in signal-to-noise ratio?
A: The signal-to-noise ratio (SNR) can be quantified in several ways depending on the nature of your signal.
-
For evoked currents: SNR can be calculated as the ratio of the peak amplitude of the signal to the standard deviation of the baseline noise.
-
For tonic currents: The change in the root mean square (RMS) of the baseline noise upon drug application or blockade can be used as a measure of the tonic current's contribution to the overall signal.[3]
Data Presentation
Table 1: Concentration-Dependent Effects of Allopregnanolone on GABA-A Receptor Currents
| Concentration | Effect | Target | Cell Type | Reference |
| 10 nM | Significantly enhanced GABA-evoked currents | GABA-A Receptors | Dentate Gyrus Granule Cells (Control) | [8] |
| 10 nM | Diminished enhancement of GABA-evoked currents | GABA-A Receptors | Dentate Gyrus Granule Cells (Epileptic) | [8] |
| 100 nM | Prolonged sIPSC decay | GABA-A Receptors | Hippocampal PV Interneurons | [10] |
| 1 µM | Induced direct activation of GABA-A receptors | GABA-A Receptors | Embryonic Hippocampal Neurons | [11] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Allopregnanolone's Effect on GABAergic sIPSCs
-
Preparation: Prepare acute brain slices or cultured neurons as per your standard laboratory protocol.
-
Solutions:
-
Extracellular Solution (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 MgATP, 0.5 NaGTP, and 4 QX-314. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.[10]
-
-
Recording:
-
Obtain a whole-cell patch-clamp recording from the neuron of interest.
-
Hold the cell in voltage-clamp mode at -70 mV.
-
Record a stable baseline of spontaneous inhibitory postsynaptic currents (sIPSCs) for at least 5 minutes.
-
Perfuse the slice/culture with aCSF containing the desired concentration of allopregnanolone (e.g., 100 nM) for 5-10 minutes.
-
Record sIPSCs in the presence of allopregnanolone.
-
Wash out the drug with aCSF for at least 10-15 minutes and ensure sIPSC properties return to baseline.
-
-
Analysis:
-
Detect and analyze sIPSCs for changes in amplitude, frequency, and decay kinetics before, during, and after allopregnanolone application.
-
Visualizations
Caption: Allopregnanolone signaling pathway.
References
- 1. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tonic GABAA Receptor-Mediated Currents of Human Cortical GABAergic Interneurons Vary Amongst Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allopregnanolone Effects on Inhibition in Hippocampal Parvalbumin Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Technical Support Center: Quantifying Endogenous Allopregnane-3β,20α-diol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges, methodologies, and troubleshooting associated with the quantification of endogenous Allopregnane-3β,20α-diol (APD).
Frequently Asked Questions (FAQs)
Q1: What is Allopregnane-3β,20α-diol (APD) and why is it difficult to quantify?
Allopregnane-3β,20α-diol is a metabolite of the neurosteroid allopregnanolone. Its quantification is challenging due to several factors:
-
Low Endogenous Concentrations: APD is present in very low concentrations in biological matrices, requiring highly sensitive analytical methods.
-
Presence of Isomers: APD has several stereoisomers with the same mass, making their separation and individual quantification difficult.
-
Matrix Effects: Biological samples like plasma and brain tissue contain numerous substances that can interfere with the analysis, leading to inaccurate results.
Q2: What are the common methods for quantifying APD?
The most common methods for quantifying APD and other neurosteroids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays are also used but may suffer from cross-reactivity with other steroids.
Q3: What are the key considerations for sample preparation?
Proper sample preparation is crucial for accurate quantification. The main techniques are:
-
Solid-Phase Extraction (SPE): This is a common method for cleaning up the sample and concentrating the analyte of interest.
-
Liquid-Liquid Extraction (LLE): This technique is used to separate the analyte from interfering substances based on their different solubilities in two immiscible liquids.
-
Derivatization: This process modifies the analyte to improve its chromatographic behavior and detection sensitivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of APD.
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Inappropriate column chemistry. 2. Suboptimal mobile phase composition. 3. Column degradation. | 1. Use a column with a different stationary phase (e.g., biphenyl) that provides better selectivity for steroids. 2. Optimize the mobile phase gradient and additives (e.g., formic acid). 3. Replace the column. |
| High Background Noise | 1. Matrix effects from the biological sample. 2. Contaminated solvents or reagents. 3. Leak in the LC-MS system. | 1. Improve sample cleanup using a more rigorous SPE or LLE protocol. 2. Use high-purity solvents and freshly prepared reagents. 3. Perform a system check for leaks. |
| Inability to Separate Isomers | 1. Insufficient chromatographic resolution. 2. Inappropriate column selection. | 1. Optimize the chromatographic method by using a longer column, a shallower gradient, or a lower flow rate. 2. Employ a chiral column specifically designed for separating stereoisomers. |
| Low Signal Intensity | 1. Inefficient ionization of the analyte. 2. Poor recovery during sample preparation. 3. Suboptimal mass spectrometer settings. | 1. Optimize the electrospray ionization (ESI) source parameters. 2. Evaluate and optimize the SPE or LLE procedure for better recovery. 3. Tune the mass spectrometer for the specific mass transitions of APD. |
Data Presentation
Due to the significant challenges in quantifying endogenous APD, specific concentration ranges in human plasma and brain tissue are not well-established in the literature. Most studies focus on its precursor, allopregnanolone. The table below provides a comparison of the primary analytical methods used for neurosteroid analysis.
| Method | Advantages | Disadvantages |
| LC-MS/MS | High specificity and sensitivity, suitable for complex mixtures, can be automated for high throughput. | Matrix effects can suppress or enhance the signal, may require derivatization for some compounds. |
| GC-MS | Excellent chromatographic resolution, high sensitivity, established libraries for compound identification. | Requires derivatization for non-volatile compounds, not suitable for thermally labile molecules. |
| Immunoassays (ELISA, RIA) | High throughput, relatively inexpensive, simple to perform. | Prone to cross-reactivity with structurally similar steroids, leading to overestimation; may have lower specificity than MS-based methods. |
Experimental Protocols
1. Sample Preparation (Human Plasma)
-
Spiking: To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of APD).
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 or biphenyl column with a particle size of less than 2 µm is recommended for high resolution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A shallow gradient elution should be optimized to achieve separation of APD from its isomers.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for sensitive and specific detection. The precursor ion and at least two product ions for APD should be determined by infusion of a pure standard.
-
Visualizations
Metabolic Pathway of Allopregnanolone to APD
The following diagram illustrates the conversion of allopregnanolone to Allopregnane-3β,20α-diol.
Caption: Conversion of Allopregnanolone to APD.
Experimental Workflow for APD Quantification
This diagram outlines the key steps in the quantification of endogenous APD from biological samples.
Caption: Workflow for APD quantification.
Putative Modulatory Action of APD
While a classical signaling pathway for APD is not well-defined, evidence suggests it can modulate the activity of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.
Caption: APD's putative role at the GABA-A receptor.
Preventing degradation of Allopregnane-3beta,20alpha-diol during storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Allopregnane-3beta,20alpha-diol during storage and experimentation.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C in a tightly sealed, light-resistant container. For short-term storage, refrigeration at 2-8°C is acceptable. If the compound is in solution, it should also be stored at -20°C to minimize degradation. Studies on other steroids have shown long-term stability for years when stored at -20°C.[1]
2. What solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific experimental requirements. It is crucial to use high-purity, anhydrous solvents to prevent solvent-mediated degradation.
3. How can I assess the stability of my this compound sample?
The stability of your sample can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[2][3][4][5][6] This involves analyzing the sample at an initial time point and then periodically during storage under defined conditions. A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.
4. What are the likely degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways are likely to be oxidation of the hydroxyl groups and isomerization of the steroid backbone, particularly under harsh acidic or basic conditions. Photodegradation can also occur upon exposure to light, especially UV radiation.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of this compound.
Issue 1: Loss of Potency or Unexpected Experimental Results
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature (-20°C for long-term) and protected from light and moisture.
-
Check Solvent Quality: If the compound is in solution, ensure the solvent used was of high purity and anhydrous.
-
Perform Purity Analysis: Analyze the sample using a stability-indicating method like HPLC to determine the purity of the compound. Compare the chromatogram to a reference standard or a previously analyzed batch.
-
Conduct a Forced Degradation Study: To understand the degradation profile of your compound under your specific experimental conditions, you can perform a forced degradation study. This involves intentionally exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[8][9][10][11]
Issue 2: Appearance of Unknown Peaks in Chromatogram
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Unknown Peaks: If your analytical method includes mass spectrometry (LC-MS), analyze the mass-to-charge ratio (m/z) of the unknown peaks to get an initial idea of their molecular weight. This can help in identifying potential degradation products.
-
Investigate Potential Degradation Pathways:
-
Oxidation: The hydroxyl groups at the 3-beta and 20-alpha positions are susceptible to oxidation, which would result in the formation of corresponding ketones. This would lead to a decrease in the molecular weight by 2 Da for each oxidized hydroxyl group.
-
Isomerization: Changes in pH can potentially lead to isomerization at chiral centers of the steroid backbone. This would result in peaks with the same mass-to-charge ratio but different retention times.
-
Photodegradation: Exposure to light can lead to complex degradation pathways.[7][12][13]
-
-
Review Experimental Protocol: Carefully review your experimental procedure to identify any steps where the compound might have been exposed to harsh conditions (e.g., extreme pH, high temperatures, prolonged light exposure).
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid State | In Solution |
| Long-Term | -20°C, protected from light and moisture | -20°C in a tightly sealed, light-resistant container |
| Short-Term | 2-8°C, protected from light and moisture | 2-8°C for immediate use, otherwise freeze at -20°C |
Table 2: Typical Stress Conditions for Forced Degradation Studies of Steroids
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours at room temperature or slightly elevated (e.g., 60°C) |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours at room temperature or slightly elevated (e.g., 60°C) |
| Oxidation | 3-30% H₂O₂ | 2 - 24 hours at room temperature |
| Thermal Degradation | 60-80°C (solid or solution) | 24 - 72 hours |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Varies depending on light intensity |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required for specific instrumentation and sample matrices.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment of the mobile phase)
-
High-purity solvents for sample dissolution (e.g., ethanol, methanol)
2. Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 60:40) and gradually increase the percentage of B to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) or using a mass spectrometer is recommended.
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 10-100 µg/mL).
5. Stability Study Procedure:
-
Analyze the freshly prepared sample to establish the initial time point (T=0) chromatogram.
-
Store the stock solution and/or solid sample under the desired storage conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
At specified time intervals (e.g., 1 week, 1 month, 3 months), withdraw an aliquot of the stored sample, prepare it for analysis as described above, and inject it into the HPLC system.
-
Compare the chromatograms from the different time points to the T=0 chromatogram. Monitor for a decrease in the peak area of this compound and the appearance of new peaks.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and validation of a stability-indicating RP-HPLC method to separate low levels of dexamethasone and other related compounds from betamethasone. | Semantic Scholar [semanticscholar.org]
- 6. ijirt.org [ijirt.org]
- 7. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. biomedres.us [biomedres.us]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of amiloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce variability in Allopregnane-3beta,20alpha-diol experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experiments involving Allopregnane-3beta,20alpha-diol.
Troubleshooting Guides
This section addresses specific issues that can lead to variability in your experimental results.
Issue: High Variability in Immunoassay Results
Enzyme-linked immunosorbent assays (ELISAs) are a common method for quantifying steroid hormones, but they are susceptible to variability.
| Potential Cause | Recommended Solution |
| Cross-reactivity | The antibody used in the assay may be binding to other structurally similar steroids present in the sample, leading to artificially inflated and variable results. Verify the cross-reactivity profile of the antibody with other pregnane steroids. Consider using a more specific analytical method like LC-MS/MS for confirmation. |
| Matrix Effects | Components in the biological sample (e.g., lipids, proteins) can interfere with the antibody-antigen binding. Optimize sample purification and extraction protocols. Consider performing a spike and recovery experiment to assess matrix effects. |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting of samples, standards, and reagents is a major source of error. Ensure pipettes are properly calibrated and use a consistent technique for all steps. |
| Variable Incubation Times and Temperatures | Fluctuations in incubation times and temperatures can significantly impact the enzymatic reaction and signal development. Use a calibrated incubator and a precise timer for all incubation steps. |
| Improper Washing | Inadequate washing can lead to high background noise and poor signal-to-noise ratio. Ensure all wells are washed thoroughly and consistently according to the protocol. |
Issue: High Variability in LC-MS/MS Results
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method, but it is not without its own sources of variability.
| Potential Cause | Recommended Solution |
| Matrix Effects | Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2] Implement a robust sample clean-up procedure (e.g., solid-phase extraction) and use a stable isotope-labeled internal standard to compensate for matrix effects.[1] |
| Inconsistent Sample Extraction | Variability in the efficiency of the extraction process will lead to variable analyte recovery. Standardize the extraction protocol, including solvent volumes, mixing times, and evaporation steps. Monitor recovery using an internal standard. |
| Chromatographic Issues | Poor peak shape, shifting retention times, or co-elution with interfering compounds can affect quantification. Optimize the chromatographic method (e.g., mobile phase composition, gradient, column chemistry) to ensure good peak shape and resolution. |
| Instrument Contamination | Carryover from previous samples can lead to artificially high results in subsequent samples. Implement a rigorous wash protocol for the autosampler and injection port between samples. |
Frequently Asked Questions (FAQs)
Sample Handling and Storage
-
Q1: What is the best way to collect and process blood samples for this compound analysis?
-
A1: For serum, collect blood in tubes without anticoagulants. For plasma, use EDTA-containing tubes. Process samples as soon as possible after collection. Centrifuge at 1000-2000 x g for 15 minutes at 4°C. Immediately aliquot the serum or plasma into clean polypropylene tubes to avoid repeated freeze-thaw cycles.
-
-
Q2: How should I store my samples and for how long?
-
A2: For short-term storage (up to 1 week), store aliquots at -20°C. For long-term storage, it is recommended to store samples at -80°C.[3] While specific long-term stability data for this compound is limited, general best practices for neurosteroids suggest that storage at -80°C minimizes degradation.[4]
-
-
Q3: How many freeze-thaw cycles are acceptable for my samples?
Assay Performance
-
Q4: How can I assess the precision of my assay?
-
Q5: What are acceptable ranges for intra- and inter-assay CVs?
| Variability Metric | Acceptable Range (Immunoassay) | Calculation |
| Intra-assay CV (%) | < 10% | (Standard Deviation of replicates / Mean of replicates) x 100 |
| Inter-assay CV (%) | < 15% | (Standard Deviation of control sample means across assays / Mean of control sample means across assays) x 100 |
Methodology
-
Q6: Should I use an immunoassay or LC-MS/MS for my experiments?
-
A6: The choice of method depends on your specific research needs. Immunoassays are generally higher throughput and more cost-effective, but can suffer from a lack of specificity due to cross-reactivity.[9][10] LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity, but it is more expensive and requires specialized expertise.[11]
-
Experimental Protocols
Enzyme Immunoassay (ELISA) - General Protocol
This is a general protocol for a competitive ELISA, which is commonly used for small molecules like steroids. You should always refer to the specific instructions provided with your ELISA kit.
-
Coating: Coat a 96-well microplate with a capture antibody specific for this compound. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., BSA or non-fat dry milk in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add your samples and a series of known standards of this compound to the wells. Then, add an enzyme-conjugated this compound (the tracer). The sample/standard and the tracer will compete for binding to the capture antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound sample, standard, and tracer.
-
Substrate Addition: Add a chromogenic substrate that will react with the enzyme on the tracer. Incubate in the dark for a specified time to allow for color development.
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - General Protocol
This protocol provides a general workflow for the quantification of this compound. Specific parameters will need to be optimized for your instrument and application.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum or plasma, add an internal standard (e.g., deuterated this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for steroid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the analytes.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Optimization: The ion source parameters (e.g., capillary voltage, source temperature) and collision energy for each MRM transition should be optimized to maximize signal intensity.
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of standards of known concentrations.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Metabolic pathway of Progesterone to this compound.
Caption: Experimental workflow for this compound quantification.
References
- 1. biocompare.com [biocompare.com]
- 2. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Biological Sample Storage: Comprehensive Best Practices Guide — Veritas Innovation [veritasinnovation.com]
- 5. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
Best practices for handling Allopregnane-3beta,20alpha-diol in the lab.
Welcome to the technical support center for Allopregnane-3beta,20alpha-diol. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guides, and frequently asked questions for the successful laboratory use of this neuroactive steroid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a neuroactive steroid, a metabolite of progesterone. Its primary mechanism of action is the modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Unlike its 3-alpha isomer, allopregnanolone (a positive allosteric modulator), 3-beta hydroxy steroids like this compound can act as negative modulators of the GABA-A receptor, particularly in the presence of positive modulators.
Q2: How should I store solid this compound?
Solid this compound should be stored in a tightly sealed container in a refrigerator.
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound is practically insoluble in water. A stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. For detailed instructions, please refer to the Experimental Protocols section.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For sensitive cells like primary neurons, the final DMSO concentration should not exceed 0.25%[1][2][3]. For many immortalized cell lines, a final concentration of up to 0.5% may be tolerated, but it is crucial to include a vehicle control in your experiments to account for any solvent effects.
Q5: Can I use other solvents to dissolve this compound?
Yes, other organic solvents such as absolute ethanol or methanol can be used. Gentle heating may be required to fully dissolve the compound. However, for cell-based assays, DMSO is generally preferred due to its lower volatility and established use in cell culture.
Troubleshooting Guide
Issue 1: My this compound precipitates when I add it to my aqueous cell culture medium.
-
Cause: This is a common issue with hydrophobic compounds. The compound is soluble in the organic stock solution but crashes out when introduced to the aqueous environment of the cell culture medium.
-
Solution 1: Slow Dilution: Instead of adding the stock solution directly to the full volume of medium, try adding the medium to your stock solution dropwise while vortexing. This gradual change in polarity can help keep the compound in solution.
-
Solution 2: Higher Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume of the stock to your medium, thereby reducing the final solvent concentration and the likelihood of precipitation[4].
-
Solution 3: Serum Presence: If your experimental design allows, adding the compound to a medium containing fetal bovine serum (FBS) can help with solubility, as serum proteins can bind to and stabilize hydrophobic molecules.
-
Solution 4: Pre-warming the medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Issue 2: I am observing unexpected or no effects in my experiment.
-
Cause 1: Compound Degradation: Improper storage of stock solutions can lead to degradation of the compound.
-
Solution 1: Fresh Stock Solutions: Prepare fresh stock solutions regularly and store them appropriately (see protocols below). Avoid repeated freeze-thaw cycles.
-
Cause 2: Incorrect Final Concentration: Errors in calculating dilutions can lead to a final concentration that is too low to elicit a biological response or too high, causing off-target effects.
-
Solution 2: Verify Calculations: Double-check all dilution calculations. Consider performing a dose-response curve to determine the optimal concentration for your experimental system.
-
Cause 3: Interaction with Other Compounds: this compound's effects can be influenced by the presence of other neuroactive steroids, such as allopregnanolone.
-
Solution 3: Controlled Environment: Ensure a well-defined experimental environment. If studying the effects of this compound alone, ensure that the baseline levels of other potentially interacting steroids are known or minimized.
Issue 3: I'm seeing toxicity in my cell cultures, even at low concentrations of this compound.
-
Cause: Solvent Toxicity: The observed toxicity may not be due to the compound itself but to the organic solvent used to dissolve it.
-
Solution: Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of the solvent (e.g., DMSO) used in your experimental conditions. This will allow you to distinguish between the effects of the compound and the solvent. For sensitive cell types like primary neurons, ensure the final DMSO concentration is ≤0.25%[1][2][3].
Data Presentation
| Property | Value | Source |
| Molecular Formula | C21H36O2 | Cheméo[5] |
| Molecular Weight | 320.51 g/mol | Cheméo[5] |
| CAS Number | 566-56-3 | PubChem |
| logP (Octanol/Water) | 5.2 | PubChem[6] |
| Water Solubility (log10ws) | -5.25 mol/L | Cheméo[5] |
| Recommended Solvents | DMSO, Ethanol (with heating), Methanol (with heating) | Various |
| Max DMSO in Primary Neuron Culture | ≤0.25% | Zhang et al., 2017[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 320.51 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
Methodology:
-
Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.21 mg of this compound into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Application in Cell Culture (e.g., Primary Neurons)
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) cell culture medium appropriate for your cells
-
Cultured primary neurons
-
Sterile pipette tips
Methodology:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
For a final concentration of 10 µM, you will perform a 1:1000 dilution.
-
To minimize precipitation, it is recommended to perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final desired concentration (e.g., for a final concentration of 10 µM in 1 mL of medium, add 100 µL of the 100 µM intermediate solution).
-
Gently swirl the culture plate to ensure even distribution of the compound.
-
Crucially , prepare a vehicle control by adding the same final concentration of DMSO to a separate set of wells. For a 1:1000 final dilution of your stock, the final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell types, including primary neurons.
Protocol 3: In Vivo Administration (General Guidance)
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Vehicle Selection: Due to its poor water solubility, this compound requires a suitable vehicle for in vivo administration. Common vehicles for neurosteroids include:
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD): A 20-45% (w/v) solution in saline is often used to solubilize hydrophobic steroids for injection[7].
-
Corn oil or sesame oil: These can be used as vehicles for subcutaneous or intramuscular injections.
-
Saline with a small percentage of ethanol and/or a surfactant like Tween 80: This can also be used to create a stable emulsion for injection.
Example Protocol (using HPβCD):
-
Prepare a 20% (w/v) solution of HPβCD in sterile saline.
-
Add the calculated amount of this compound to the HPβCD solution.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved.
-
Sterile filter the final solution through a 0.22 µm filter before injection.
-
The route of administration (e.g., intraperitoneal, subcutaneous, intravenous) and the dosage will depend on the specific experimental goals and animal model. A thorough literature review for similar compounds is recommended to determine an appropriate starting dose.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemeo.com [chemeo.com]
- 6. Allopregnane-3,20-diol | C21H36O2 | CID 165234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Allopregnane-3β,20α-diol and Allopregnanolone on GABA-A Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of two neurosteroids, allopregnane-3β,20α-diol and allopregnanolone, on the γ-aminobutyric acid type A (GABA-A) receptor. The information presented is collated from experimental data to assist researchers and professionals in understanding the distinct modulatory roles of these compounds.
Executive Summary
Allopregnanolone and allopregnane-3β,20α-diol are stereoisomers that exhibit markedly different, and often opposing, effects on the GABA-A receptor, a key player in inhibitory neurotransmission in the central nervous system. Allopregnanolone is a potent positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the action of GABA and thereby exerting anxiolytic, sedative, and anticonvulsant effects.[1][2][3] In contrast, allopregnane-3β,20α-diol, a 3β-hydroxy steroid, generally acts as a negative allosteric modulator (NAM) or a functional antagonist of the GABA-A receptor, capable of inhibiting GABA-mediated currents and counteracting the positive modulatory effects of allopregnanolone.[4][5][6] This differential activity underscores the high degree of stereospecificity in neurosteroid interaction with the GABA-A receptor.
Comparative Data on GABA-A Receptor Modulation
The following tables summarize the quantitative effects of allopregnanolone and allopregnane-3β,20α-diol (and its closely related analogs) on the GABA-A receptor, based on available experimental data.
| Compound | Primary Effect on GABA-A Receptor | Mechanism of Action |
| Allopregnanolone | Positive Allosteric Modulator (PAM) | Increases the frequency and duration of GABA-A receptor channel opening in the presence of GABA.[7] At higher concentrations, can directly gate the receptor. |
| Allopregnane-3β,20α-diol | Negative Allosteric Modulator (NAM) / Functional Antagonist / Partial Agonist | Non-competitively inhibits GABA-A receptor function, particularly at higher GABA concentrations.[4][8] Can also act as a partial agonist with lower efficacy than allopregnanolone and can antagonize allopregnanolone's effects.[9] |
| Compound | Assay Type | Receptor Subtype | Parameter | Value | Reference |
| Allopregnanolone | Electrophysiology (oocytes) | α1β2γ2L | EC₅₀ (Potentiation of GABA) | ~6.6 nM | [10] |
| 5α-pregnan-3β,20(S)-diol (UC1019) | Electrophysiology (oocytes) | α1β2γ2L | IC₅₀ (Inhibition of GABA response) | 1.88 ± 0.32 µM | [11] |
| 5β-pregnan-3β,20(R)-diol (UC1020) | Electrophysiology (oocytes) | α1β2γ2L | IC₅₀ (Inhibition of GABA response) | 2.58 ± 0.58 µM | [11] |
Signaling Pathways and Mechanisms of Action
The differential effects of allopregnanolone and allopregnane-3β,20α-diol stem from their distinct interactions with the GABA-A receptor protein.
References
- 1. Brain allopregnanolone regulates the potency of the GABA(A) receptor agonist muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allopregnanolone, the Neuromodulator Turned Therapeutic Agent: Thank You, Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. 3beta -hydroxypregnane steroids are pregnenolone sulfate-like GABA(A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]
- 6. Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jneurosci.org [jneurosci.org]
- 9. 5 alpha-pregnan-3 alpha,20 alpha-diol behaves like a partial agonist in the modulation of GABA-stimulated chloride ion uptake by synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3 alpha-Hydroxy-3 beta-(phenylethynyl)-5 beta-pregnan-20-ones: synthesis and pharmacological activity of neuroactive steroids with high affinity for GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3Beta-hydroxysteroids and pregnenolone sulfate inhibit recombinant rat GABA(A) receptor through different channel property - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Allopregnane-3beta,20alpha-diol and Pregnenolone Sulfate in Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroactive steroids Allopregnane-3beta,20alpha-diol and pregnenolone sulfate, focusing on their distinct effects on key neurotransmitter receptors. While both are endogenous molecules, their influence on neuronal excitability is markedly different, presenting diverse opportunities for therapeutic intervention. This document summarizes their mechanisms of action, presents available quantitative data from comparative studies, and outlines the experimental protocols used to generate this data.
Contrasting Mechanisms of Action at Key Ionotropic Receptors
This compound and pregnenolone sulfate exert their primary influence through the modulation of GABA-A and NMDA receptors, the principal inhibitory and excitatory receptors in the central nervous system, respectively. However, their effects are largely opposing.
Pregnenolone Sulfate: An Excitatory Neurosteroid
Pregnenolone sulfate (PS) is broadly characterized as an excitatory neurosteroid. Its primary mechanisms of action include:
-
Negative Allosteric Modulation of GABA-A Receptors: PS is a potent negative allosteric modulator of the GABA-A receptor[1][2]. It binds to a site on the receptor complex that is distinct from the GABA binding site and reduces the receptor's response to GABA, thereby decreasing inhibitory neurotransmission[3][4]. This action is non-competitive[4].
-
Positive Allosteric Modulation of NMDA Receptors: In contrast to its effect on GABA-A receptors, PS positively modulates the function of NMDA receptors[5][6][7][8][9]. This potentiation of the NMDA receptor response to glutamate enhances excitatory neurotransmission. The modulatory effect of PS on NMDA receptors can be subtype-selective, potentiating NR1/NR2A and NR1/NR2B receptors while inhibiting NR1/NR2C and NR1/NR2D receptors[8].
This compound: A Putative Inhibitory Modulator
Direct experimental data on this compound is limited. However, studies on the closely related 3beta-hydroxy steroid, 5beta-pregnane-3beta,20(R)-diol (the 20R configuration is equivalent to 20alpha), suggest that it also acts as a negative modulator of GABA-A receptor function, but through a mechanism distinct from that of pregnenolone sulfate[4][6]. The primary proposed mechanism is:
-
Negative Modulation of GABA-A Receptors: 3beta-hydroxy steroids, including the 5beta isomer of the compound of interest, have been shown to negatively modulate GABA-A receptor function[4][6]. One hypothesis is that they act similarly to pregnenolone sulfate as non-competitive antagonists[4][6]. However, another proposed mechanism is the specific antagonism of the positive modulation induced by 3alpha-hydroxy steroids like allopregnanolone[4][6].
Quantitative Comparison of Effects on GABA-A Receptor Currents
A key study by Strömberg et al. (2009) provides a direct comparison of the effects of a 3beta-hydroxy steroid (5beta-pregnane-3beta,20(R)-diol) and pregnenolone sulfate on GABA-evoked currents in neurons of the medial preoptic nucleus. The findings from this study are summarized below.
| Parameter | 5beta-pregnane-3beta,20(R)-diol (1 µM) | Pregnenolone Sulfate (1 µM) |
| Effect on GABA-evoked current desensitization rate | Increased | Increased |
| Effect on other parameters of GABA-evoked currents | Differed in degree and sometimes direction from PS | Differed in degree and sometimes direction from 5beta-pregnane-3beta,20(R)-diol |
| Interaction with Allopregnanolone | Did not alter the effects | Did not alter the effects |
| Effect on sIPSC decay time (in the presence of allopregnanolone) | Dramatically reduced the allopregnanolone-induced prolongation | Not reported in this context |
| Effect on sIPSC decay time (control conditions) | No effect | Not reported in this context |
Data summarized from Strömberg et al., European Journal of Pharmacology, 2009.[4][6]
Experimental Protocols
The following is a summary of the key experimental methodology used in the comparative study of 5beta-pregnane-3beta,20(R)-diol and pregnenolone sulfate.
Patch-Clamp Electrophysiology on Medial Preoptic Nucleus Neurons
-
Objective: To compare the effects of 5beta-pregnane-3beta,20(R)-diol and pregnenolone sulfate on GABA-evoked currents.
-
Method: Whole-cell patch-clamp recordings were performed on acutely dissociated neurons from the medial preoptic nucleus of adult male rats.
-
Procedure:
-
Neurons were voltage-clamped at -60 mV.
-
GABA (3 µM) was applied for 2 seconds to evoke an inward current.
-
The effects of 5beta-pregnane-3beta,20(R)-diol (1 µM) and pregnenolone sulfate (1 µM) on the GABA-evoked currents were recorded and analyzed.
-
To investigate the interaction with allopregnanolone, the experiments were repeated in the presence of allopregnanolone.
-
Spontaneous inhibitory postsynaptic currents (sIPSCs) were also recorded to assess the effects of the compounds on synaptic events.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways of Pregnenolone Sulfate.
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for comparing neurosteroid effects.
References
- 1. chemeo.com [chemeo.com]
- 2. ctdbase.org [ctdbase.org]
- 3. Allopregnane-3,20-diol | C21H36O2 | CID 165234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C21H36O2 | CID 101767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate [pubmed.ncbi.nlm.nih.gov]
- 6. Allopregnane-3alpha,20beta-diol [drugfuture.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. 5α-Pregnane-3,20-dione | 566-65-4 [chemicalbook.com]
- 9. 5α-Pregnane-3α,17α-diol-20-one - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Validation of Allopregnane-3beta,20alpha-diol Measurements in Biological Samples
For researchers, scientists, and drug development professionals, the accurate measurement of Allopregnane-3beta,20alpha-diol (a key metabolite of the neurosteroid allopregnanolone) is critical for understanding its physiological roles and therapeutic potential. This guide provides a comprehensive comparison of the primary analytical methods used for its quantification in biological matrices, supported by experimental data and detailed protocols.
The validation of bioanalytical methods is paramount to ensure the reliability and accuracy of experimental results. This guide will delve into the two most common analytical techniques for this compound measurement: Immunoassays (specifically ELISA) and Mass Spectrometry (including Liquid Chromatography-Tandem Mass Spectrometry, LC-MS/MS, and Gas Chromatography-Mass Spectrometry, GC-MS).
Method Comparison: Immunoassay vs. Mass Spectrometry
The choice of analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. While immunoassays offer a high-throughput and cost-effective solution, mass spectrometry-based methods generally provide superior specificity and accuracy, which is crucial for distinguishing between structurally similar steroid isomers.
| Parameter | Immunoassay (ELISA) | Mass Spectrometry (LC-MS/MS & GC-MS) |
| Principle | Antigen-antibody recognition | Mass-to-charge ratio of ionized molecules |
| Specificity | Can be prone to cross-reactivity with structurally similar steroids. For example, some allopregnanolone ELISA kits show cross-reactivity with related compounds[1]. | High specificity, allowing for the differentiation of isomers. |
| Sensitivity | Generally in the picogram to nanogram per milliliter range. An allopregnanolone ELISA kit reports a sensitivity of 9.5 pg/mL[2]. | High sensitivity, often reaching sub-picogram per milliliter levels. |
| Accuracy | Can be affected by matrix effects and cross-reactivity, potentially leading to over or underestimation of concentrations. Studies comparing immunoassays and LC-MS/MS for other steroids have shown poor performance of immunoassays[3]. | Considered the "gold standard" for accuracy due to high specificity. |
| Precision | Intra- and inter-assay coefficients of variation (CVs) are typically targeted to be <15%. | Excellent precision with intra- and inter-assay CVs generally below 10-15%[4]. |
| Sample Throughput | High, suitable for screening large numbers of samples. | Lower compared to ELISA, though advancements in automation are increasing throughput. |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample. |
| Expertise Required | Relatively easy to perform with standard laboratory equipment. | Requires specialized instrumentation and highly trained personnel. |
Signaling Pathway of Allopregnanolone and its Metabolism
This compound is a downstream metabolite of progesterone. The metabolic pathway involves several key enzymatic steps, primarily occurring in the liver and brain.
Caption: Metabolic pathway from Progesterone to this compound.
Experimental Workflow for Bioanalytical Method Validation
The validation of a bioanalytical method is a comprehensive process that ensures the method is reliable for its intended purpose. The general workflow involves several key stages as outlined by regulatory guidelines from bodies like the EMA and FDA.
Caption: General workflow for bioanalytical method validation.
Key Experimental Protocols
Below are summarized methodologies for the validation of this compound measurements. These are based on established protocols for similar neurosteroids.
Sample Preparation (for Mass Spectrometry)
-
Liquid-Liquid Extraction (LLE):
-
To 200 µL of serum or plasma, add an internal standard.
-
Add 1 mL of an organic solvent mixture (e.g., ethyl acetate/cyclohexane).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for injection into the LC-MS/MS or GC-MS system.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample (e.g., serum diluted with buffer) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte of interest with a stronger organic solvent.
-
Evaporate the eluate and reconstitute as in the LLE protocol.
-
LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used for steroid separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate is typically employed to achieve good separation.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is often used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
Immunoassay (ELISA)
-
Protocol:
-
Prepare standards and quality control samples.
-
Add standards, controls, and unknown samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate to allow for antigen-antibody binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the concentration of the analyte in the samples based on the standard curve.
-
Validation Parameters and Acceptance Criteria
According to regulatory guidelines, the following parameters should be assessed during method validation:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.
-
Accuracy: The closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations and is expressed as the percentage of recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (CV).
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
-
Matrix Effect: The effect of other components in the sample matrix on the ionization and measurement of the analyte.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allopregnanolone, and its isomers in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of Allopregnane-3β,20α-diol and Synthetic Neurosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroactive steroid allopregnane-3β,20α-diol against prominent synthetic alternatives, focusing on their activity at the GABA-A receptor. The content herein is supported by experimental data to inform research and development in neuropharmacology.
Introduction
Neuroactive steroids are potent modulators of neuronal excitability, primarily through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. The activity of these steroids is highly dependent on their stereochemistry. Endogenous steroids like allopregnanolone (a 3α-hydroxy steroid) are powerful positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing its inhibitory function.[1][2][3] In contrast, their 3β-hydroxy epimers, such as allopregnane-3β,20α-diol (also known as isoallopregnanediol), generally exhibit antagonistic or negative allosteric modulator (NAM) activity.[1][3][4]
The therapeutic potential of neurosteroids has led to the development of synthetic analogs, such as ganaxolone and zuranolone, designed to optimize potency, bioavailability, and metabolic stability for clinical use in conditions like epilepsy and depression.[5][6] This guide compares the activity profile of the natural 3β-steroid, allopregnane-3β,20α-diol, with these advanced synthetic PAMs.
Mechanism of Action: A Tale of Two Epimers
The primary difference in activity stems from the orientation of the hydroxyl group at the C3 position of the steroid's A-ring.
-
3α-Hydroxy Steroids (e.g., Allopregnanolone, Ganaxolone, Zuranolone): These compounds act as PAMs. They bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site, and enhance the receptor's response to GABA.[2][3] This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a general reduction in neuronal excitability.[7]
-
3β-Hydroxy Steroids (e.g., Allopregnane-3β,20α-diol): These steroids are generally considered NAMs or antagonists.[1][3] They can counteract the positive modulatory effects of 3α-steroids.[8][9][10] Studies on closely related 3β,20-diol compounds show they inhibit the GABA-A receptor, suggesting a mechanism that reduces neuronal inhibition or reverses the effects of PAMs.[11]
Quantitative Comparison of In Vitro Activity
The following tables summarize key quantitative data for the neurosteroids at GABA-A receptors. Direct quantitative potency data for allopregnane-3β,20α-diol is limited; therefore, data for structurally similar 3β,20-diol pregnane steroids are provided as a proxy for its expected antagonistic activity.
Table 1: Positive Allosteric Modulator (PAM) Activity of Synthetic Neurosteroids
| Compound | Assay Type | Receptor Subtype | Potency (EC₅₀) | Reference |
| Ganaxolone | Potentiometric Dye | α1β3γ2 (Synaptic) | 24 nM | [12] |
| α4β3δ (Extrasynaptic) | 40 nM | [12] | ||
| Patch Clamp | α1β3γ2 | 114.8 nM | [12] | |
| [³H]muscimol Binding | Mixed | 86 nM | [13][14] | |
| Zuranolone | Patch Clamp | α1β2γ2 (Synaptic) | 430 nM | [15][16] |
| α4β3δ (Extrasynaptic) | 118 nM | [15][16] |
EC₅₀ (Half-maximal effective concentration) represents the concentration required to elicit 50% of the maximal potentiation of GABA-evoked currents.
Table 2: Negative Modulator / Antagonist Activity of 3β-Hydroxy Steroids
| Compound | Assay Type | Receptor Subtype | Potency (IC₅₀) | Reference |
| 5α-pregnan-3β,20(S)-diol | Two-electrode voltage clamp | α1β2γ2L | 5.0 µM | [11] |
| 5β-pregnan-3β,20(R)-diol | Two-electrode voltage clamp | α1β2γ2L | 8.4 µM | [11] |
IC₅₀ (Half-maximal inhibitory concentration) for these compounds represents the concentration required to reduce the fast offset rate of GABA-evoked currents by 50%, indicating an inhibitory or modulatory effect.
Summary of Activity: The synthetic neurosteroids, ganaxolone and zuranolone, are potent positive allosteric modulators with activity in the nanomolar range. Ganaxolone appears modestly more potent than zuranolone in some assays.[12][15][16] In stark contrast, the 3β-hydroxy steroids exhibit inhibitory effects at micromolar concentrations, demonstrating a significantly lower potency and an opposing mechanism of action compared to their synthetic 3α-hydroxy counterparts.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summarized protocols for key assays used to characterize neurosteroid activity.
Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
This technique directly measures ion flow across the cell membrane, providing a functional readout of receptor activity.
-
Objective: To measure the potentiation or inhibition of GABA-evoked chloride currents by neurosteroids.
-
Methodology:
-
Cell Preparation: HEK293 cells or Xenopus oocytes expressing specific recombinant human GABA-A receptor subunits (e.g., α1β2γ2) are cultured on coverslips. Alternatively, primary neurons can be used.
-
Recording Setup: A glass micropipette with a ~1 µm tip, filled with an internal solution (e.g., CsCl-based), is pressed against a cell to form a high-resistance (>1 GΩ) "gigaseal".
-
Whole-Cell Configuration: Suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell. The cell's membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Drug Application: A low, sub-saturating concentration of GABA (e.g., EC₃-EC₁₀) is applied to the cell to elicit a baseline chloride current (IGABA).
-
Modulator Co-application: Increasing concentrations of the test neurosteroid (e.g., ganaxolone, zuranolone, or allopregnane-3β,20α-diol) are co-applied with the same concentration of GABA.
-
Data Analysis: The change in the amplitude of IGABA in the presence of the neurosteroid is measured. For PAMs, a concentration-response curve is generated to calculate the EC₅₀. For NAMs, the reduction in current is measured to determine the IC₅₀.
-
Radioligand Binding Assays
These assays measure the ability of a test compound to bind to a receptor, either directly or by displacing a known radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki or IC₅₀) of neurosteroids for the GABA-A receptor complex.
-
Methodology (Competitive Displacement Assay):
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the target receptor are homogenized and centrifuged to isolate cell membrane fractions rich in GABA-A receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand that binds within the GABA-A receptor channel pore, such as t-[³⁵S]butylbicyclophosphorothionate ([³⁵S]TBPS).
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test neurosteroid.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test neurosteroid that inhibits 50% of the specific binding of the radioligand is determined as its IC₅₀ value.
-
Forced Swim Test (FST)
The FST is a widely used behavioral model in rodents to screen for antidepressant-like activity.
-
Objective: To assess the in vivo efficacy of neurosteroids in a model of behavioral despair.
-
Methodology (Rat Model):
-
Apparatus: A transparent plastic cylinder (e.g., 40 cm tall, 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Pre-test Session (Day 1): Rats are placed in the water for a 15-minute session. This induces a state of immobility in a subsequent test.
-
Drug Administration: 24 hours after the pre-test, animals are administered the test neurosteroid or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Test Session (Day 2): Following a defined pre-treatment interval (e.g., 30-60 minutes), the rats are placed back into the water cylinder for a 5-minute test session.
-
Behavioral Scoring: The session is recorded, and an observer blind to the treatment groups scores the duration of immobility (time spent floating with only minor movements to keep the head above water).
-
Data Analysis: A reduction in immobility time by the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
-
-
Reference Protocols: [18]
Conclusion and Future Directions
The comparison between allopregnane-3β,20α-diol and synthetic neurosteroids like ganaxolone and zuranolone highlights a fundamental principle of neurosteroid pharmacology: stereochemistry dictates function.
-
Allopregnane-3β,20α-diol and other 3β-hydroxy steroids act as negative modulators or antagonists of the GABA-A receptor. Their physiological role may involve counter-regulating the potent inhibitory effects of 3α-hydroxy steroids, thereby maintaining homeostatic balance in neuronal excitability. While their therapeutic potential is less explored, they could serve as tools to probe GABA-A receptor function or as potential treatments in disorders characterized by excessive inhibition.
-
Ganaxolone and Zuranolone are highly potent synthetic PAMs that leverage the 3α-hydroxy configuration for therapeutic benefit. Their chemical modifications successfully overcome the pharmacokinetic limitations of endogenous neurosteroids like allopregnanolone, leading to improved bioavailability and metabolic stability.[5][19] Their clinical success, particularly in postpartum depression and epilepsy, validates the GABA-A receptor as a key target for novel CNS therapeutics and underscores the power of rational drug design based on natural neuromodulators.[16][20]
Future research should aim to acquire more precise quantitative data on the full spectrum of endogenous 3β-hydroxy steroids to better understand their physiological roles. For synthetic neurosteroids, ongoing development will likely focus on refining receptor subtype selectivity to further improve efficacy and minimize side effects for a range of neurological and psychiatric disorders.
References
- 1. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]
- 4. The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marinuspharma.com [marinuspharma.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Isoallopregnanolone antagonize allopregnanolone-induced effects on saccadic eye velocity and self-reported sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurosteroids 3beta, 20 (R/S)-pregnandiols decrease offset rate of the GABA-site activation at the recombinant GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intramuscular Allopregnanolone and Ganaxolone in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the anticonvulsant properties of ganaxolone (CCD 1042; 3alpha-hydroxy-3beta-methyl-5alpha-pregnan-20-one), a selective, high-affinity, steroid modulator of the gamma-aminobutyric acid(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Brain Metabolism of Allopregnanolone and Isoallopregnanolone in Male Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Brexanolone, zuranolone and related neurosteroid GABAA receptor positive allosteric modulators for postnatal depression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Emerging Role of Neurosteroids: Novel Drugs Brexanalone, Sepranolone, Zuranolone, and Ganaxolone in Mood and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of Allopregnane-3beta,20alpha-diol with Mass Spectrometry: A Comparative Guide
In the landscape of steroid analysis, precise identification is paramount. This guide provides a comprehensive comparison of Allopregnane-3beta,20alpha-diol with its isomers using mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents comparative data to facilitate the unambiguous identification of the target compound.
Distinguishing this compound from its Isomers
The subtle stereochemical differences among steroid isomers present a significant analytical challenge. Mass spectrometry, coupled with chromatographic separation, offers the specificity required to differentiate these closely related structures. The fragmentation patterns generated in the mass spectrometer serve as a molecular fingerprint, allowing for the confident identification of this compound.
This guide focuses on comparing the mass spectral data of this compound with its common isomers, including but not limited to, 5α-Pregnan-3β,20β-diol and Pregnane-3,20-diol, (3α,5β,20S)-. By examining the characteristic fragment ions and their relative abundances, a clear distinction can be made.
Comparative Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratios (m/z) and relative intensities of the most abundant fragments observed in the electron ionization mass spectra of this compound and its selected isomers.
| Compound | Parent Ion (M+) [m/z] | Key Fragment 1 [m/z] (Relative Intensity %) | Key Fragment 2 [m/z] (Relative Intensity %) | Key Fragment 3 [m/z] (Relative Intensity %) | Data Source |
| This compound | 320.3 | 302 (Loss of H₂O) | 287 (Loss of CH₃ and H₂O) | 232 | NIST, PubChem |
| 5α-Pregnan-3β,20β-diol | 320.3 | 302 (Loss of H₂O) | 287 (Loss of CH₃ and H₂O) | 232 | NIST WebBook |
| Pregnane-3,20-diol, (3α,5β,20S)- | 320.3 | 302 (Loss of H₂O) | 287 (Loss of CH₃ and H₂O) | 217 | NIST WebBook |
Note: The fragmentation patterns of stereoisomers can be very similar. Retention time data from gas or liquid chromatography is crucial for definitive identification.
Experimental Protocols
Accurate and reproducible mass spectrometry data is contingent on a well-defined experimental protocol. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of this compound.
GC-MS Analysis Protocol
1. Sample Preparation and Derivatization:
-
Extraction: Steroids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a liquid-liquid extraction with a non-polar organic solvent such as ethyl acetate or a solid-phase extraction (SPE) cartridge.
-
Derivatization: To improve volatility and thermal stability for GC analysis, the hydroxyl groups of this compound are derivatized. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine. The reaction is typically carried out at 60-80°C for 30-60 minutes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is used for separation.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection.
-
Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp: Increase to 290°C at a rate of 10°C/min.
-
Hold: 290°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
LC-MS/MS Analysis Protocol
1. Sample Preparation:
-
Extraction: Similar to GC-MS, perform a liquid-liquid or solid-phase extraction to isolate the steroids.
-
Derivatization (Optional): While not always necessary for LC-MS, derivatization can enhance ionization efficiency. For example, derivatization with a permanently charged group can improve sensitivity in electrospray ionization.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan MS/MS for structural elucidation.
-
Key MRM Transitions: These would be determined by infusing a standard of this compound to identify the precursor ion and its most stable and abundant product ions. For example, a transition could be [M+H]+ → [M+H-H₂O]+.
-
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and the interpretation of results, the following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.
Caption: General workflow for mass spectrometry-based steroid analysis.
A Comparative Guide to Allopregnane-3beta,20alpha-diol Quantification: ELISA vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The performance of ELISA and LC-MS/MS for steroid quantification can differ significantly in terms of accuracy, precision, and specificity. The following table summarizes quantitative data from studies comparing these two methods for other steroid hormones, which can be considered indicative of the expected performance for Allopregnane-3beta,20alpha-diol.
| Performance Metric | ELISA | LC-MS/MS | Key Observations |
| Lower Limit of Quantitation (LLOQ) | Typically in the low pg/mL to ng/mL range | Can achieve sub-pg/mL to low pg/mL sensitivity | LC-MS/MS generally offers superior sensitivity, which is critical for low-concentration samples. |
| Intra-Assay Precision (%CV) | 5 - 15% | < 10% | LC-MS/MS typically demonstrates higher precision and reproducibility. |
| Inter-Assay Precision (%CV) | 10 - 20% | < 15% | LC-MS/MS generally provides better long-term reproducibility. |
| Correlation with LC-MS/MS (r²) | Often moderate to poor (e.g., 0.1 to 0.6) | N/A (Reference Method) | Poor correlation is often observed, particularly at lower analyte concentrations.[1] |
| Bias vs. LC-MS/MS | Can show significant positive bias (overestimation) | N/A (Reference Method) | Immunoassays are prone to overestimation due to cross-reactivity with structurally related steroids.[1] |
Experimental Protocols
Detailed methodologies for both ELISA and LC-MS/MS are crucial for understanding the strengths and limitations of each approach. Below are generalized protocols for steroid analysis using both techniques.
This compound Competitive ELISA Protocol (Generalized)
This protocol is based on the principles of a competitive enzyme immunoassay.
-
Standard and Sample Preparation:
-
Prepare a series of standards of known this compound concentrations.
-
Dilute samples (e.g., serum, plasma, tissue homogenates) as required to fall within the assay's standard curve range.
-
-
Assay Procedure:
-
Pipette standards and samples into designated wells of a microtiter plate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated this compound (the "tracer") to each well.
-
Add the specific anti-Allopregnane-3beta,20alpha-diol antibody to each well.
-
Incubate the plate to allow for competitive binding of the sample/standard and tracer to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme on the tracer to produce a colorimetric signal.
-
Stop the reaction with a stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
This compound LC-MS/MS Protocol (Generalized)
This protocol outlines a typical workflow for steroid quantification by LC-MS/MS.
-
Sample Preparation:
-
Protein Precipitation: Add a solvent like acetonitrile to the sample to precipitate proteins. Centrifuge and collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Use an organic solvent (e.g., methyl tert-butyl ether) to extract the steroids from the aqueous sample matrix.
-
Solid-Phase Extraction (SPE): Pass the sample through a solid-phase cartridge that selectively retains the analyte of interest, followed by elution with a suitable solvent.
-
Derivatization (Optional): To enhance ionization efficiency and sensitivity, the extracted analyte may be chemically modified.
-
-
Liquid Chromatography (LC):
-
Inject the prepared sample into an LC system.
-
Separate this compound from other sample components on a chromatographic column (e.g., C18 or PFP).
-
Use a specific mobile phase gradient to elute the analyte at a characteristic retention time.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
The parent ion corresponding to this compound is selected in the first quadrupole (Q1).
-
The selected ion is fragmented in the collision cell (Q2).
-
Specific fragment ions are monitored in the third quadrupole (Q3).
-
The instrument records the intensity of these fragment ions over time.
-
-
Data Analysis:
-
Quantify this compound by comparing the peak area of the analyte in the sample to that of a known concentration of an internal standard and a calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for cross-validation and the logical comparison between the two methods.
References
A Comparative Guide to Allopregnane-3beta,20alpha-diol and its 3alpha Isomer for Researchers and Drug Development Professionals
An In-depth Analysis of Two Stereoisomers with Opposing Neuroactive Properties
This guide provides a comprehensive comparison of two stereoisomers of the neurosteroid allopregnanediol: allopregnane-3beta,20alpha-diol (also known as isoallopregnanolone) and its 3alpha isomer, allopregnanolone. While structurally similar, these two molecules exhibit markedly different and opposing effects on the central nervous system, primarily through their interaction with the GABA-A receptor. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these compounds for their potential therapeutic applications.
Core Physicochemical and Pharmacological Properties
Allopregnanolone and isoallopregnanolone are metabolites of progesterone, differing only in the stereochemistry of the hydroxyl group at the C3 position of the steroid's A-ring. This subtle structural difference leads to a profound divergence in their biological activity.
| Property | Allopregnanolone (3alpha isomer) | Isoallopregnanolone (3beta isomer) | Reference(s) |
| Primary Mechanism of Action | Potent positive allosteric modulator of the GABA-A receptor. | Antagonist of allopregnanolone's positive modulatory effect on the GABA-A receptor. | [1][2] |
| Effect on GABA-A Receptor | Enhances GABA-mediated chloride ion influx, leading to neuronal hyperpolarization and inhibitory effects. | Does not directly bind to the GABA-A receptor but antagonizes the effect of allopregnanolone. | [1][2] |
| Physiological Effects | Anxiolytic, sedative, anticonvulsant, and anesthetic. | Can counteract the sedative and anxiolytic effects of allopregnanolone. | [3][4] |
| Clinical Relevance | Implicated in mood regulation and investigated for therapeutic potential in depression and anxiety disorders. | Investigated for its potential to treat conditions associated with excessive allopregnanolone activity, such as premenstrual dysphoric disorder (PMDD). | [1][5] |
Head-to-Head Comparison of In-Vitro Efficacy
The functional differences between allopregnanolone and isoallopregnanolone are most evident in in-vitro assays measuring their impact on GABA-A receptor function.
| Parameter | Allopregnanolone | Isoallopregnanolone | Experimental System | Reference(s) |
| GABA-A Receptor Modulation | Potentiates GABA-evoked chloride currents. | Antagonizes allopregnanolone-induced potentiation of GABA-evoked currents. | Whole-cell patch-clamp on recombinant HEK-293 cells expressing GABA-A receptors. | [2] |
| IC50 for Antagonism | Not Applicable | 12.25 µM (for inhibition of 1 µM allopregnanolone-induced Cl- uptake) | Rat cortical homogenates | [6] |
| Effect on Chloride Influx | Increases GABA-mediated chloride ion influx. | Inhibits allopregnanolone-stimulated GABA-mediated chloride ion influx. | Rat brain microsacs preparation | [7] |
Signaling Pathway and Mechanism of Action
The differential effects of these isomers stem from their distinct interactions with the GABA-A receptor complex. Allopregnanolone binds to a specific site on the receptor, enhancing its function, while isoallopregnanolone interferes with this interaction.
Caption: Opposing actions of allopregnanolone and isoallopregnanolone on the GABA-A receptor.
Experimental Protocols
In-Vitro Electrophysiology: Whole-Cell Patch-Clamp Assay
This protocol is designed to compare the modulatory effects of allopregnanolone and the antagonistic action of isoallopregnanolone on GABA-A receptors expressed in a heterologous system.
Objective: To measure and compare the potentiation of GABA-evoked currents by allopregnanolone and the inhibition of this potentiation by isoallopregnanolone.
Materials:
-
HEK-293 cells stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2L or α4β3δ).
-
Patch-clamp rig with amplifier, data acquisition system, and perfusion system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with CsOH).
-
GABA stock solution.
-
Allopregnanolone and Isoallopregnanolone stock solutions in DMSO.
Procedure:
-
Culture HEK-293 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a control pulse of a sub-maximal concentration of GABA (e.g., 1-3 µM) to elicit a baseline current.
-
Co-apply GABA with varying concentrations of allopregnanolone to determine the potentiation of the GABA-evoked current.
-
To test for antagonism, co-apply a fixed concentration of allopregnanolone (that produces significant potentiation) with varying concentrations of isoallopregnanolone, along with GABA.
-
Record and analyze the peak amplitude and decay kinetics of the evoked currents.
Caption: Workflow for comparing the effects of the isomers using patch-clamp electrophysiology.
In-Vivo Behavioral Assessment: Saccadic Eye Velocity
This protocol assesses the sedative effects of allopregnanolone and the antagonistic properties of isoallopregnanolone in human subjects.
Objective: To measure changes in saccadic eye velocity as an indicator of CNS depression induced by allopregnanolone and its reversal by isoallopregnanolone.
Materials:
-
Human volunteers.
-
Infrared oculography system for tracking eye movements.
-
Computer for stimulus presentation and data recording.
-
Intravenous infusion setup.
-
Allopregnanolone and Isoallopregnanolone for injection.
Procedure:
-
Obtain informed consent from participants.
-
Record baseline saccadic eye velocity by having the subject follow a series of horizontally moving targets on a screen.
-
Administer an intravenous infusion of allopregnanolone.
-
Record saccadic eye velocity at multiple time points during and after the infusion.
-
On a separate occasion (in a crossover design), co-administer allopregnanolone and isoallopregnanolone.
-
Record saccadic eye velocity under the co-administration condition.
-
Analyze the data to compare the reduction in saccadic eye velocity with allopregnanolone alone versus the combination with isoallopregnanolone.
Conclusion
Allopregnanolone and its 3-beta isomer, isoallopregnanolone, represent a fascinating case of stereoisomers with opposing biological activities. While allopregnanolone is a potent positive modulator of the GABA-A receptor with clear sedative and anxiolytic effects, isoallopregnanolone acts as an antagonist to these effects. This opposing relationship offers a unique opportunity for therapeutic intervention. Understanding their distinct mechanisms of action and having robust experimental protocols to evaluate their effects are crucial for the development of novel therapeutics targeting the GABAergic system for a range of neurological and psychiatric disorders. Researchers and drug development professionals should carefully consider the specific stereoisomer and its intended effect when designing new studies and therapeutic strategies.
References
- 1. Comparative modulation by 3 alpha,5 alpha and 3 beta,5 beta neurosteroids of GABA binding sites during avian central nervous system development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoallopregnanolone Inhibits Estrus Cycle-Dependent Aggressive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]
- 5. Allopregnanolone-stimulated GABA-mediated chloride ion flux is inhibited by 3beta-hydroxy-5alpha-pregnan-20-one (isoallopregnanolone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3beta -hydroxypregnane steroids are pregnenolone sulfate-like GABA(A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Allopregnane-3beta,20alpha-diol and Other Neuroactive Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroactive steroid allopregnane-3beta,20alpha-diol with other key neuroactive steroids, focusing on their efficacy as modulators of the GABA-A receptor. The information presented is based on available experimental data to facilitate objective comparison and inform future research and drug development.
Introduction to Neuroactive Steroids and the GABA-A Receptor
Neuroactive steroids are a class of endogenous or synthetic steroids that rapidly alter neuronal excitability. They exert their effects through various mechanisms, with a primary focus on the modulation of neurotransmitter receptors. The gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system, is a key target for many of these steroids.
The stereochemistry of these steroids, particularly at the C3 and C5 positions of the A-ring of the steroid nucleus, is a critical determinant of their activity at the GABA-A receptor. Generally, 3α-hydroxy-5α/β-reduced pregnane steroids act as potent positive allosteric modulators, enhancing the action of GABA, while their 3β-hydroxy counterparts often exhibit inhibitory or weaker modulatory effects. This guide will delve into the specifics of these interactions, with a focus on comparing this compound to its more extensively studied counterparts.
Comparative Efficacy at the GABA-A Receptor
The primary mechanism of action for the neuroactive steroids discussed here is the modulation of GABA-A receptor function. Allopregnanolone and pregnanolone are well-characterized positive allosteric modulators (PAMs), potentiating GABA-induced chloride currents, which leads to neuronal hyperpolarization and reduced excitability. In contrast, 3β-hydroxy steroids like this compound and isoallopregnanolone generally act as negative allosteric modulators (NAMs) or antagonists at the GABA-A receptor.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data for the in vitro efficacy of various neuroactive steroids at the GABA-A receptor. It is important to note that direct quantitative data for this compound is limited in the current literature. The data for its isomer, 5α-pregnan-3β,20(S)-diol, is included to provide a close approximation of its expected activity.
| Neuroactive Steroid | Primary Action at GABA-A Receptor | Potency (EC50/IC50) | Receptor Subunit Specificity | Reference |
| Allopregnanolone | Positive Allosteric Modulator | EC50: ~10-100 nM for potentiation of GABA currents | Broad, but with some preference for δ-subunit containing extrasynaptic receptors | [1] |
| Pregnanolone | Positive Allosteric Modulator | Similar potency to Allopregnanolone | Similar to Allopregnanolone | |
| This compound | Negative Allosteric Modulator/Antagonist | Potency is significantly lower than pregnenolone sulfate[2] | Not well characterized | [2] |
| 5α-pregnan-3β,20(S)-diol (Isomer) | Negative Allosteric Modulator | IC50: 5.0 ± 0.5 µM (for decrease of fast offset rate of GABA-evoked currents) | α1β2γ2L | |
| Isoallopregnanolone | Negative Allosteric Modulator/Antagonist | IC50: ~12-15 µM for inhibition of GABA currents | Broad | |
| Pregnenolone Sulfate (PS) | Negative Allosteric Modulator | IC50: ~1-2 µM for inhibition of GABA currents | Broad |
Signaling Pathways and Mechanism of Action
The differential effects of 3α- and 3β-hydroxy neurosteroids on the GABA-A receptor can be attributed to their distinct binding sites and subsequent conformational changes they induce in the receptor.
Positive Allosteric Modulation by 3α-Hydroxy Steroids
Allopregnanolone and pregnanolone bind to a specific site on the GABA-A receptor, which is distinct from the GABA binding site. This binding event increases the receptor's affinity for GABA and enhances the chloride ion flux through the channel in the presence of GABA, leading to a more profound inhibitory postsynaptic potential.
Negative Allosteric Modulation by 3β-Hydroxy Steroids
This compound and other 3β-hydroxy steroids are thought to bind to a different site on the GABA-A receptor or interact with the receptor in a way that reduces the efficacy of GABA. This can occur through direct channel block or by promoting a desensitized state of the receptor, thereby diminishing the inhibitory chloride current. Some 3β-hydroxy steroids have also been shown to antagonize the potentiating effects of 3α-hydroxy steroids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of neuroactive steroids.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow across the membrane of a single neuron, providing a direct assessment of GABA-A receptor activity.
Objective: To measure the effect of neuroactive steroids on GABA-evoked chloride currents in cultured neurons or brain slices.
Methodology:
-
Cell Preparation: Neurons (e.g., hippocampal or cortical neurons) are cultured or acutely dissociated from brain tissue.
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the surface of a neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
GABA Application: A baseline GABA-evoked current is established by applying a known concentration of GABA to the cell.
-
Neurosteroid Application: The neuroactive steroid of interest is co-applied with GABA, and the change in the amplitude and kinetics of the chloride current is measured.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for potentiation) or IC50 (for inhibition) of the neurosteroid.
Chloride Uptake Assay
This biochemical assay provides a measure of GABA-A receptor function in a population of cells or synaptosomes.
Objective: To determine the effect of neuroactive steroids on GABA-stimulated chloride influx.
Methodology:
-
Preparation: Brain tissue is homogenized to prepare synaptoneurosomes or microsacs.
-
Loading: The preparations are incubated with radioactive chloride ions (³⁶Cl⁻).
-
Stimulation: GABA, alone or in combination with the test neurosteroid, is added to stimulate chloride uptake.
-
Termination: The uptake is stopped by rapid filtration and washing.
-
Quantification: The amount of radioactivity inside the synaptoneurosomes is measured using a scintillation counter.
-
Analysis: The data is analyzed to determine the extent of potentiation or inhibition of GABA-stimulated chloride uptake by the neurosteroid.
Elevated Plus Maze Test
This behavioral assay is used to assess anxiety-like behavior in rodents and is sensitive to the effects of anxiolytic and anxiogenic compounds.
Objective: To evaluate the in vivo anxiolytic or anxiogenic effects of neuroactive steroids.
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure: The rodent is placed in the center of the maze and allowed to explore for a set period (typically 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
Conclusion
The available evidence strongly indicates that this compound, as a 3β-hydroxy neurosteroid, functions as a negative allosteric modulator or antagonist of the GABA-A receptor. This stands in stark contrast to the potent positive allosteric modulation exhibited by 3α-hydroxy steroids such as allopregnanolone and pregnanolone. While direct and extensive quantitative data for this compound remains to be fully elucidated, its structural similarity to other characterized 3β-hydroxy steroids and the existing comparative data suggest a significantly weaker and opposing effect on GABAergic neurotransmission compared to its 3α-hydroxy counterparts.
For researchers and drug development professionals, this distinction is critical. While 3α-hydroxy neurosteroids hold therapeutic promise for conditions associated with reduced GABAergic tone, such as anxiety and seizure disorders, 3β-hydroxy steroids like this compound may be valuable as research tools to probe the antagonist-preferring sites on the GABA-A receptor or potentially as therapeutic agents in conditions characterized by excessive GABAergic activity. Further research is warranted to fully characterize the pharmacological profile of this compound and its potential clinical applications.
References
Navigating the Specificity Challenge: A Comparison of Methods for Quantifying Allopregnane-3beta,20alpha-diol
For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones is paramount. This guide provides a comprehensive comparison of methodologies for validating the specificity of detecting Allopregnane-3beta,20alpha-diol, a key neurosteroid. We delve into the complexities of antibody-based detection and present mass spectrometry as a robust and specific alternative.
This compound is a metabolite of progesterone and part of a complex family of structurally similar stereoisomers. This structural similarity poses a significant challenge for traditional immunoassay-based detection methods, where antibody cross-reactivity can lead to inaccurate quantification. This guide will explore the limitations of antibody-based approaches and provide a detailed overview of mass spectrometry as a more specific and reliable method for the analysis of this compound.
The Antibody Specificity Dilemma: A High Risk of Cross-Reactivity
Developing highly specific antibodies against small molecules like steroids is inherently challenging. The conserved steran nucleus across different steroid hormones makes it difficult to generate antibodies that can distinguish between subtle stereochemical differences. This often results in significant cross-reactivity, where the antibody binds to other structurally related steroids, leading to overestimated or inaccurate measurements.
Table 1: Illustrative Cross-Reactivity of a Hypothetical Anti-Allopregnanediol Antibody
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| This compound | Target Analyte | 100% |
| Allopregnane-3alpha,20alpha-diol | Isomer | High |
| Pregnanediol | Isomer | Moderate to High |
| Progesterone | Precursor | Low to Moderate |
| Testosterone | Other Steroid | Low |
Note: This table is for illustrative purposes to highlight the potential for cross-reactivity. Actual cross-reactivity data would need to be determined experimentally for any specific antibody.
Mass Spectrometry: The Gold Standard for Specificity
In contrast to immunoassays, mass spectrometry (MS) offers a highly specific and sensitive method for the quantification of steroids. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) can separate and identify molecules based on their unique mass-to-charge ratio and fragmentation patterns, allowing for the unambiguous identification and quantification of this compound, even in the presence of its isomers.
Table 2: Comparison of Antibody-Based Methods vs. Mass Spectrometry
| Feature | Antibody-Based Methods (e.g., ELISA) | Mass Spectrometry (e.g., GC-MS, LC-MS/MS) |
| Specificity | Can be low due to cross-reactivity with isomers. | Very high, can distinguish between stereoisomers. |
| Sensitivity | Can be high. | High to very high. |
| Quantification | Relative or semi-quantitative. | Absolute and highly accurate quantification. |
| Throughput | High. | Lower, but can be automated. |
| Development Cost | High for specific antibody development. | High initial instrument cost. |
| Sample Prep | Generally simpler. | More complex, often requires derivatization. |
| Validation | Requires extensive cross-reactivity testing. | Requires validation of chromatographic separation and fragmentation. |
Experimental Protocols
Detailed Experimental Protocol for GC-MS Analysis of this compound
This protocol provides a general framework for the analysis of urinary steroids, which can be adapted for this compound.
1. Sample Preparation (Urine)
-
Hydrolysis: To 1 mL of urine, add 10 µL of an internal standard solution (e.g., deuterated this compound) and 100 µL of β-glucuronidase/arylsulfatase solution. Incubate at 55°C for 2 hours to deconjugate the steroids.
-
Extraction: After hydrolysis, perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the steroids. Elute the steroids with methanol.
-
Derivatization: Evaporate the methanol eluate to dryness under a stream of nitrogen. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives. This step increases the volatility and thermal stability of the steroids for GC analysis.
2. GC-MS Analysis
-
Gas Chromatograph (GC):
- Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection: 1 µL of the derivatized sample is injected in splitless mode.
- Temperature Program: Start at 180°C, hold for 1 minute, ramp to 240°C at 5°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer (MS):
- Ionization: Electron ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for qualitative analysis.
- Ions to Monitor: Select specific ions for this compound-TMS derivative and the internal standard.
3. Data Analysis
-
Identify the peak corresponding to the this compound-TMS derivative based on its retention time and the presence of characteristic ions.
-
Quantify the analyte by comparing the peak area of the analyte to that of the internal standard using a calibration curve generated from standards of known concentrations.
Visualizing the Workflow and Challenges
To better understand the experimental process and the underlying reasons for specificity challenges, the following diagrams are provided.
Caption: Workflow for GC-MS analysis of urinary steroids.
Caption: The challenge of antibody cross-reactivity with steroid isomers.
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Allopregnane-3beta,20alpha-diol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Allopregnane-3beta,20alpha-diol.
This document provides critical safety and logistical information for the neurosteroid this compound, a compound of interest in neuroscience and drug development. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust/aerosol generation is likely. | To prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is crucial for safety and experimental integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and any hazard warnings.
-
Log the receipt of the chemical in the laboratory inventory.
2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
-
The storage area should be clearly marked with the identity of the substance.
3. Weighing and Aliquoting:
-
Perform all weighing and aliquoting procedures in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Avoid generating dust.
4. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and other experimental components.
-
Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.
5. Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the solid compound.
-
Avoid direct contact with skin and eyes.
-
Work in a well-ventilated area.
Disposal Plan: Managing Waste Streams
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Contaminated Waste:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be considered contaminated waste.
-
Collect in a designated, labeled, and sealed waste container.
-
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
2. Uncontaminated Waste:
-
Packaging materials that have not come into contact with the chemical can be disposed of as regular laboratory waste, provided they are not otherwise contaminated.
3. Disposal Procedure:
-
All chemical waste must be disposed of through the institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Ensure waste containers are properly labeled with the contents and associated hazards.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
By implementing these safety and handling procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
